2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJFXUNWPMQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371871 | |
| Record name | 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123533-41-5 | |
| Record name | 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to support researchers in the preparation of this valuable compound and its derivatives.
Introduction
The imidazo[1,2-a]pyridine core is a prominent privileged structure in drug discovery, found in a variety of pharmacologically active agents.[1] Compounds incorporating this scaffold have demonstrated a broad range of biological activities, including anti-inflammatory, antiviral, and anxiolytic properties. The introduction of a carboxylic acid moiety at the 3-position of the 2-phenylimidazo[1,2-a]pyridine ring system offers a valuable handle for further structural modifications and the development of new chemical entities with potential therapeutic applications.
This guide focuses on the most common and effective synthetic routes to this compound, primarily involving the cyclocondensation of 2-aminopyridine with a phenyl-substituted α-ketoester, followed by hydrolysis.
Primary Synthetic Pathway
The most widely employed synthetic route to this compound involves a two-step process:
-
Step 1: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate. This key intermediate is typically prepared via the condensation reaction of 2-aminopyridine with an ethyl 2-chloro-3-oxo-3-phenylpropanoate or a related α-haloketone.
-
Step 2: Hydrolysis of the Ester. The resulting ethyl ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.
This pathway is illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
This procedure is adapted from established methods for the synthesis of imidazo[1,2-a]pyridine derivatives.
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate
-
Anhydrous Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.
-
To this solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq).
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate.
Hydrolysis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Materials:
-
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of potassium hydroxide (2-3 eq) in water to the flask.
-
The reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of approximately 4-5 with a 1M HCl solution, while cooling in an ice bath.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its ethyl ester intermediate. Yields and melting points can vary depending on the specific reaction conditions and purity of the starting materials.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | C₁₆H₁₄N₂O₂ | 266.30 | 70-85 | 118-120 |
| This compound | C₁₄H₁₀N₂O₂ | 238.24 | 85-95 (hydrolysis) | 220-222 |
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the exocyclic nitrogen of 2-aminopyridine on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration.
References
In-Depth Technical Guide: Physicochemical Properties of 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details available data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways.
Core Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) |
| This compound | C₁₄H₁₀N₂O₂ | 228-230 |
| Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | C₁₆H₁₄N₂O₂ | 102-104 |
| 2-Phenylimidazo[1,2-a]pyridine-3-carboxamide | C₁₄H₁₁N₃O | 248-250 |
| N,N-Dimethyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide | C₁₆H₁₅N₃O | 138-140 |
| 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | C₁₅H₁₂N₂O₂ | 240-242 |
| 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | C₁₄H₉ClN₂O₂ | 268-270 |
Note: Data for derivatives are provided for comparative purposes and are indicative of the solid-state properties of this class of compounds.
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below. These protocols are based on established principles and can be adapted for the specific analysis of this compound.
Synthesis of this compound and its Derivatives
The synthesis of this compound class generally follows a multi-step process, as described by Abignente et al. (1998).
Protocol:
-
Ester Synthesis: A mixture of 2-aminopyridine and ethyl 2-chloro-3-oxo-3-phenylpropanoate in ethanol is refluxed for several hours. The resulting precipitate is filtered, washed, and recrystallized to yield ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate.
-
Hydrolysis: The synthesized ester is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. Subsequent acidification with hydrochloric acid precipitates the this compound, which is then purified.
-
Amide Synthesis (Optional): The carboxylic acid can be converted to its acyl chloride by reacting with thionyl chloride. This intermediate can then be reacted with an appropriate amine to yield the corresponding amide derivative.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Protocol:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised gradually, and the range at which the substance melts is recorded.
Solubility Determination
Given the heterocyclic aromatic nature and the presence of a carboxylic acid group, the solubility is expected to be low in water and higher in organic solvents and aqueous bases.
Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acidity of the carboxylic acid group is a key parameter influencing its ionization state and, consequently, its biological activity and pharmacokinetic properties.
Protocol (Potentiometric Titration for Poorly Soluble Compounds):
-
A known amount of the compound is dissolved in a suitable co-solvent system (e.g., methanol-water or dioxane-water) to overcome low aqueous solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Multiple titrations in different co-solvent ratios can be performed and extrapolated to obtain the aqueous pKa.
LogP Determination
The partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Shake-Flask Method):
-
A solution of the compound is prepared in one phase of a biphasic system, typically n-octanol and water.
-
The two phases are mixed thoroughly in a separatory funnel and then allowed to separate completely.
-
The concentration of the compound in each phase is determined analytically.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For ionizable compounds like carboxylic acids, the pH of the aqueous phase must be controlled.
Biological Activity and Signaling Pathway
Derivatives of this compound have been reported to exhibit significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]
Mechanism of COX-2 Inhibition
COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.
The inhibition of COX-2 by these compounds reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Experimental Workflow for In Vitro COX Inhibition Assay
The inhibitory activity of this compound derivatives on COX enzymes can be evaluated using an in vitro assay.
This workflow allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency, and the selectivity for COX-2 over COX-1.
References
Spectroscopic and Synthetic Profile of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct and complete spectroscopic data for this specific molecule in the public domain, this document presents a compilation of data from closely related analogs and established synthetic methodologies. This information serves as a valuable resource for the characterization and synthesis of this important scaffold.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below. These values are extrapolated from data reported for various substituted 2-phenylimidazo[1,2-a]pyridines. The exact chemical shifts will be influenced by the solvent used and the presence of the carboxylic acid group at the 3-position.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.50 - 7.70 | d | ~ 9.0 |
| H-6 | 6.80 - 7.00 | t | ~ 7.0 |
| H-7 | 7.20 - 7.40 | t | ~ 8.0 |
| H-8 | 8.10 - 8.30 | d | ~ 7.0 |
| Phenyl-H | 7.30 - 7.60 | m | |
| COOH | > 10.0 | br s |
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 112 - 115 |
| C-7 | 128 - 132 |
| C-8 | 117 - 120 |
| C-8a | 140 - 145 |
| Phenyl-C | 125 - 135 |
| C=O | 165 - 175 |
Infrared (IR) Spectroscopy Data
The characteristic IR absorption bands for this compound are predicted based on the functional groups present in the molecule. A notable feature for carboxylic acids is the very broad O-H stretching band.[1][2]
Table 3: Expected IR Spectroscopic Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1725 | Strong |
| C=N (Imidazo) | 1630 - 1650 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
An available transmission IR spectrum for the isomeric 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid can be used for comparative purposes.[3]
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The exact mass can be calculated and used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Expected [M+H]⁺ | m/z 239.0764 |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general procedure can be outlined based on the well-established synthesis of related imidazo[1,2-a]pyridine derivatives.[4][5] The most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
General Synthesis of 2-phenylimidazo[1,2-a]pyridine Derivatives
A widely used method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core is the reaction of 2-aminopyridine with a phenacyl halide (e.g., 2-bromoacetophenone).[6] To obtain the 3-carboxylic acid derivative, a subsequent carboxylation step would be necessary, or a starting material already containing the carboxyl group or a precursor would be used.
General Workflow for Synthesis and Characterization
Caption: General workflow for chemical synthesis and spectroscopic analysis.
Logical Pathway for Spectroscopic Data Interpretation
The process of confirming the structure of a synthesized compound like this compound involves a logical interpretation of data from multiple spectroscopic techniques.
Caption: Logical flow of spectroscopic data interpretation for structure elucidation.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for this compound. While direct experimental data remains elusive in readily accessible literature, the compiled information from analogous structures offers valuable insights for researchers working with this class of compounds. Further investigation to obtain and publish the complete spectroscopic data for the title compound is highly encouraged to facilitate future research and development in medicinal chemistry.
References
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. echemi.com [echemi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. By understanding their three-dimensional arrangement, researchers can gain crucial insights into structure-activity relationships, paving the way for the rational design of novel drug candidates. This document summarizes key crystallographic data, details experimental protocols for their determination, and visualizes relevant synthetic pathways.
Core Crystallographic Data of Selected Derivatives
The precise arrangement of atoms within a crystal lattice is fundamental to understanding the physicochemical properties and biological activity of a compound. The following tables summarize key crystallographic parameters for two representative 2-phenylimidazo[1,2-a]pyridine derivatives.
Table 1: Crystal Data and Structure Refinement for (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol [1]
| Parameter | Value |
| Empirical Formula | C22H19N3O |
| Formula Weight | 341.41 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | |
| a | 12.4353 (4) Å |
| b | 11.0215 (4) Å |
| c | 13.3108 (5) Å |
| α | 90° |
| β | 108.016 (3)° |
| γ | 90° |
| Volume | 1734.11 (11) ų |
| Z | 4 |
| Calculated Density | 1.307 Mg/m³ |
| Absorption Coefficient | 0.083 mm⁻¹ |
| F(000) | 720 |
| Final R indices [I>2sigma(I)] | |
| R1 | 0.0496 |
| wR2 | 0.1349 |
| R indices (all data) | |
| R1 | 0.0658 |
| wR2 | 0.1478 |
Table 2: Crystal Data and Structure Refinement for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde [2]
| Parameter | Value |
| Empirical Formula | C14H10N2O |
| Formula Weight | 222.24 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pca21 |
| Unit Cell Dimensions | |
| a | 13.0640 (3) Å |
| b | 7.4162 (2) Å |
| c | 21.6698 (6) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2099.48 (9) ų |
| Z | 8 |
| Calculated Density | 1.405 Mg/m³ |
| Absorption Coefficient | 0.092 mm⁻¹ |
| F(000) | 928 |
| Final R indices [I>2sigma(I)] | |
| R1 | 0.0311 |
| wR2 | 0.0773 |
| R indices (all data) | |
| R1 | 0.0490 |
| wR2 | 0.0853 |
In the structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, the fused ring system is nearly planar and forms significant dihedral angles with the phenyl ring and the (iminomethyl)phenol group.[1] The crystal packing is characterized by centrosymmetric molecules linked by C—H⋯π interactions, which are further connected by O–H⋯N hydrogen bonds to form layers.[1] For 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings is 28.61 (4)°.[2] Its molecules are connected into chains by weak C—H⋯O and C—H⋯N hydrogen bonds, with π–π stacking interactions also contributing to the crystal packing.[2]
Experimental Protocols
The determination of crystal structures is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. The following sections detail the methodologies employed for the representative compounds.
Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives
A common and effective method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3]
General Synthetic Workflow:
Caption: General synthesis of the 2-phenylimidazo[1,2-a]pyridine scaffold.
Synthesis of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol: [1] To a solution of 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine (2.39 mmol) in 20 ml of dry diethyl ether, two drops of acetic acid were added as a catalyst. This was followed by the addition of 4-hydroxybenzaldehyde (2.39 mmol). The resulting mixture was stirred at room temperature. After 3 days, the formed green crystals were collected by filtration.
Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: [2] This derivative was synthesized using the Vilsmeier-Haack reaction. To 1.9 g (26 mmol) of DMF cooled to 273 K, 4 g (26 mmol) of phosphorus oxychloride (POCl₃) was added. Subsequently, 10 mmol of 2-phenylimidazo[1,2-a]pyridine was added portionwise. The mixture was heated at 373 K for 1 hour. The solution was then neutralized at 273 K with Na₂CO₃ and extracted with dichloromethane. The crude product was purified by silica gel column chromatography.
Crystallization and X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent.
General Crystallization and Data Collection Workflow:
References
A Technical Guide to the Biological Activity of 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. This technical guide focuses on the biological activities of a key derivative, 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, and its related compounds. This document provides a comprehensive overview of its anti-inflammatory and potential anticancer activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this privileged scaffold.
Introduction
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. These activities include anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[1] The structural versatility of the imidazo[1,2-a]pyridine nucleus allows for substitutions at various positions, enabling the modulation of its physicochemical properties and biological targets. The introduction of a phenyl group at the 2-position and a carboxylic acid moiety at the 3-position gives rise to this compound, a compound with notable therapeutic potential, particularly in the realm of anti-inflammatory and cytotoxic agents.
Synthesis
The synthesis of this compound and its derivatives is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] This versatile method allows for the introduction of various substituents on both the imidazo[1,2-a]pyridine core and the phenyl ring.
General Synthesis Protocol
A widely employed method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine scaffold involves the reaction of a substituted 2-aminopyridine with a phenacyl bromide derivative. The subsequent introduction of the carboxylic acid group at the 3-position can be achieved through various synthetic routes.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives [2]
A general procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the following steps:
-
Reaction of 2-Aminopyridine and α-Bromoacetophenone: A mixture of the appropriately substituted 2-aminopyridine and α-bromoacetophenone is refluxed in a suitable solvent, such as ethanol or acetone.
-
Cyclization: The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine ring system.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-phenylimidazo[1,2-a]pyridine derivative.
For the synthesis of the carboxylic acid, an appropriate starting material with a precursor to the carboxylic acid group at the 3-position would be used, followed by a hydrolysis step.
Biological Activity
Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant anti-inflammatory properties. The primary mechanism of action is believed to be through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
A study focusing on a series of this compound esters, acids, and amides revealed their potential as anti-inflammatory and analgesic agents. The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats.
Table 1: Anti-inflammatory Activity of this compound Derivatives (Carrageenan-induced Paw Edema in Rats)
| Compound | Substituent (R) | Dose (mg/kg) | % Inhibition of Edema | ED50 (mg/kg) |
| 5c | 6-CH₃ | 100 | 45 | 88 |
| Indomethacin | - | 10 | 50 | 9.5 |
Data extracted from a study on this compound derivatives, where compound 5c is 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid. The study identified 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) as the most active compound in this series.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [4]
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group. The ED50 value, the dose that causes 50% inhibition of edema, can then be determined.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of anticancer agents. While specific cytotoxic data for this compound is not extensively available in the reviewed literature, numerous studies have reported the significant anticancer activity of its derivatives against various cancer cell lines.
One study on 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid, an isomer of the title compound, demonstrated its potential to inhibit cancer cell proliferation.[2]
Table 2: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | Breast Cancer | 12.5 |
| Derivative A | Lung Cancer | 10.0 |
| Derivative B | Colon Cancer | 15.0 |
IC50 values represent the concentration required to inhibit cell growth by 50%.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the synthesis and biological evaluation of this compound, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core.
Caption: Simplified signaling pathway of inflammation and the target of imidazo[1,2-a]pyridines.
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant anti-inflammatory and potential anticancer activities. The data and protocols presented in this guide highlight the therapeutic potential of this scaffold and provide a foundation for further research and development. Future studies should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships in more detail, and conducting further in vivo efficacy and safety studies to fully realize the therapeutic potential of this important class of molecules.
References
- 1. rsc.org [rsc.org]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 2-Phenylimidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylimidazo[1,2-a]pyridine scaffold represents a versatile and privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Compounds based on this heterocyclic system have been shown to interact with a variety of biological targets, leading to potential therapeutic applications in neuroscience, endocrinology, oncology, and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanisms of action of 2-phenylimidazo[1,2-a]pyridine derivatives, focusing on their interactions with key protein targets. We will delve into the signaling pathways modulated by these compounds, present quantitative binding and functional data in structured tables for comparative analysis, and provide detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex biological processes involved.
Introduction
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic scaffold that has garnered significant attention from medicinal chemists due to its favorable physicochemical properties and its ability to serve as a versatile template for the design of biologically active molecules. The addition of a phenyl group at the 2-position creates the 2-phenylimidazo[1,2-a]pyridine core, a structure found in numerous compounds with diverse pharmacological profiles. This guide will explore the molecular mechanisms underpinning the biological effects of this important class of compounds.
Primary Biological Targets and Mechanisms of Action
2-Phenylimidazo[1,2-a]pyridine derivatives have been identified as ligands for a range of protein targets, including receptors, enzymes, and transport proteins. The following sections detail the mechanisms of action at these key targets.
Translocator Protein (18 kDa) (TSPO)
A significant number of 2-phenylimidazo[1,2-a]pyridine acetamide derivatives, which are analogues of the anxiolytic drug alpidem, are potent ligands for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). TSPO is located on the outer mitochondrial membrane and plays a crucial role in the transport of cholesterol from the cytosol into the mitochondria, which is the rate-limiting step in steroidogenesis.
Mechanism of Action:
2-Phenylimidazo[1,2-a]pyridine-based TSPO ligands can act as either agonists or antagonists of steroidogenesis.[1]
-
Agonists: These compounds bind to TSPO and enhance the translocation of cholesterol into the mitochondria. Inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc). Pregnenolone is the precursor for all other steroid hormones.
-
Antagonists: Conversely, some derivatives can inhibit steroid production. The transition from agonism to antagonism appears to be influenced by the lipophilicity and steric hindrance of the substituents on the imidazo[1,2-a]pyridine core and the 2-phenyl ring.[1] Increased lipophilicity is generally associated with an inhibitory effect on steroidogenesis.[1]
Signaling Pathway:
Quantitative Data:
| Compound | Substitution | Activity | EC50 (µM) | Reference |
| 3 | p-OCH₃ on 2-phenyl | Agonist | 15.9 | [1] |
| 4 | - | Agonist | 6.99 | [1] |
| FGIN-1-27 | (Positive Control) | Agonist | 7.24 | [1] |
| 5 | - | Antagonist | - | [1] |
| 6 | - | Antagonist | - | [1] |
GABA-A Receptors
Certain 2-phenylimidazo[1,2-a]pyridine derivatives act as positive allosteric modulators (PAMs) of γ-aminobutyric acid type A (GABA-A) receptors. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.
Mechanism of Action:
These compounds bind to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to an enhanced influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a sedative and anxiolytic effect. The selectivity for different α subunits (α1, α2, α3, α5) can influence the pharmacological profile of the compound.[2] For example, compounds selective for the α1 subunit are primarily sedative, while those targeting α2/α3 subunits are more anxiolytic.
Signaling Pathway:
Quantitative Data:
| Compound | Receptor Subtype | Activity | EC50 (M) | Reference |
| 7f | α1β2γ2s | PAM | 3.2 x 10⁻⁸ | [2] |
| 7m | α1β2γ2s | PAM | 2.2 x 10⁻⁷ | [2] |
| Zolpidem | α1β2γ2s | PAM | 3.6 x 10⁻⁸ | [2] |
| Compound | IC50 (CBR) / IC50 (PBR) Ratio | Reference |
| 7k | 232 | [2] |
| 7m | 0.32 | [2] |
| 7o-t | >1000 (PBR selective) | [2] |
Adenosine Receptors
Derivatives of 2-phenylimidazo[2,1-i]purin-5-one, a related scaffold, have been shown to be potent and selective ligands for adenosine receptors, particularly the A1 and A3 subtypes. Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating a wide range of physiological processes.
Mechanism of Action:
-
A1 and A3 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: These receptors couple to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
The 2-phenylimidazo[2,1-i]purin-5-one derivatives studied have primarily been characterized as antagonists or inverse agonists at the A3 receptor.
Signaling Pathway:
Quantitative Data:
| Compound | Receptor | Ki (nM) | Selectivity | Reference |
| (R)-1 (PSB-11) | Human A3 | 2.3 | >900-fold vs A2A/A2B | |
| (S)-3 | Rat A1 | 7.4 | >100-fold vs A2A/A3 | |
| (S)-3 | Human A1 | 98 | - | |
| (R)-8 | Human A3 | <1 | >800-fold vs other subtypes |
Melatonin Receptors
Certain 2-phenylimidazo[1,2-a]pyridine derivatives have been designed as ligands for melatonin receptors, MT1 and MT2. These GPCRs are primarily involved in regulating circadian rhythms.
Mechanism of Action:
Both MT1 and MT2 receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This signaling cascade is crucial for the phase-shifting effects of melatonin on the circadian clock.
Signaling Pathway:
Quantitative Data:
| Compound | Receptor | Ki (nM) | MT1/MT2 Selectivity Ratio | Reference |
| 8 | MT1/MT2 | - | 19 | |
| 13 | MT1 | 28 | - | |
| 13 | MT2 | 8 | - |
Dipeptidyl Peptidase-4 (DPP-4)
A series of 2-phenylimidazo[1,2-a]pyridine derivatives have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), a serine protease involved in glucose metabolism.
Mechanism of Action:
DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds increase the circulating levels of active incretins. This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control, making them potential therapeutic agents for type 2 diabetes.
Signaling Pathway:
Quantitative Data:
| Compound | IC50 (µM) | DPP-8/DPP-4 Selectivity | DPP-9/DPP-4 Selectivity | Reference |
| 5d | 0.13 | 215 | 192 |
Experimental Protocols
General Synthesis of N,N-dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamide Derivatives
A common route for the synthesis of these compounds involves a multi-step process starting from a substituted 2-aminopyridine and a phenacyl bromide.
Detailed Methodology:
-
Synthesis of 2-phenylimidazo[1,2-a]pyridine: A mixture of a substituted 2-aminopyridine and a substituted phenacyl bromide is refluxed in a suitable solvent (e.g., ethanol or acetone). The resulting hydrobromide salt is then neutralized with a base (e.g., sodium bicarbonate) to yield the 2-phenylimidazo[1,2-a]pyridine core.
-
Introduction of the Glyoxylyl Group: The 2-phenylimidazo[1,2-a]pyridine is reacted with an oxalic ester reactive derivative, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) to introduce a glyoxylyl group at the 3-position.
-
Reduction of the Carbonyl Group: The resulting α-keto ester is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride in a protic solvent (e.g., ethanol).
-
Formation of the Acetamide: The alcohol is converted to a leaving group (e.g., by reaction with thionyl chloride) and subsequently reacted with a desired dialkylamine to yield the final N,N-dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamide.
Radioligand Binding Assay for TSPO
This assay is used to determine the binding affinity of the test compounds for TSPO.
Materials:
-
Cell membranes or tissue homogenates expressing TSPO.
-
Radioligand (e.g., [³H]PK 11195).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled PK 11195).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay for GABA-A Receptor Modulation in Xenopus Oocytes
This assay assesses the ability of the test compounds to modulate the function of GABA-A receptors.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2s).
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
GABA solution.
-
Test compound solutions.
Protocol:
-
Inject the cRNA into the Xenopus oocytes and incubate for 2-4 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.
-
Perfuse the oocyte with a solution containing a low concentration of GABA to elicit a baseline current.
-
Co-apply the test compound with GABA and record the change in the chloride current.
-
Wash out the test compound and GABA.
-
Repeat with different concentrations of the test compound to generate a dose-response curve and determine the EC50 value.
DPP-4 Inhibition Assay
This is a fluorescence-based assay to measure the inhibitory activity of compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Test compounds at various concentrations.
-
Positive control inhibitor (e.g., sitagliptin).
-
96-well black microplate.
-
Fluorescence plate reader.
Protocol:
-
Add the assay buffer, DPP-4 enzyme, and either the test compound, buffer (for control), or positive control to the wells of the microplate.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm for AMC) over time.
-
Calculate the rate of the enzymatic reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion
The 2-phenylimidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of potent and selective ligands for a variety of important biological targets. The mechanisms of action for these compounds are diverse, ranging from allosteric modulation of ion channels to competitive inhibition of enzymes and regulation of protein-protein interactions. The structure-activity relationships for this class of compounds are complex, with small structural modifications often leading to significant changes in biological activity and target selectivity. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel 2-phenylimidazo[1,2-a]pyridine-based therapeutic agents. Further investigation into the nuanced pharmacology of these compounds will undoubtedly continue to uncover new therapeutic opportunities.
References
- 1. 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Imidazo[1,2-a]pyridine Drugs
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This bicyclic 5-6 fused ring system is a cornerstone for a wide array of therapeutic agents due to its versatile biological activities.[4] Marketed drugs such as Zolpidem (a sedative), Olprinone (a heart failure medication), and Alpidem (an anxiolytic) underscore the therapeutic success of this chemical class.[1][3][5] The scaffold's unique electronic and structural properties allow for diverse functionalization, leading to compounds with applications ranging from anticancer and antimycobacterial to antiviral and central nervous system modulation.[3][4][6]
Core Synthesis Methodologies
The construction of the imidazo[1,2-a]pyridine core can be achieved through various synthetic routes, from classical condensation reactions to modern multi-component and metal-catalyzed processes.
Classical Synthesis: The most traditional method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halogenated carbonyl compound, such as bromoacetaldehyde.[7] While foundational, this method often requires high temperatures and can result in low yields.[7]
Modern Synthetic Approaches: Modern organic synthesis has introduced more efficient and versatile methods:
-
Three-Component Reactions: A refined approach combines a 2-aminopyridine, an aldehyde, and a terminal alkyne, often using a copper catalyst to construct the scaffold in a single step.[6]
-
Catalyst-Free Condensation: A groundbreaking and green method involves reacting α-bromo/chloroketones with 2-aminopyridines at a moderate temperature (e.g., 60°C) without the need for a catalyst or solvent.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction between 2-aminopyridine derivatives and other reactants, leading to rapid and efficient preparation of the core structure.[6]
-
Cascade Reactions: Efficient and straightforward synthesis can be achieved via a cascade reaction combining nitroolefins with 2-aminopyridines, often catalyzed by a Lewis acid like FeCl3.[6]
-
Metal-Catalyzed Oxidative Coupling: Copper-catalyzed aerobic oxidative synthesis using starting materials like 2-aminopyridines and acetophenones has proven to be compatible with a broad range of functional groups.[8]
Therapeutic Applications and Development Case Studies
The versatility of the imidazo[1,2-a]pyridine scaffold is best illustrated through its application across different therapeutic areas.
Central Nervous System Agents: GABAA Receptor Modulators
Imidazo[1,2-a]pyridines are the foremost class of non-benzodiazepine drugs for treating central nervous system disorders.[6] Marketed drugs like Zolpidem (Ambien), Alpidem, and Saripidem function as sedative-hypnotics and anxiolytics.[5][6][9]
-
Biological Target: These drugs act on the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[10] They bind to the benzodiazepine (BZ) site on the receptor complex.
-
Mechanism of Action: As positive allosteric modulators, they enhance the effect of GABA, leading to a dampening of neuronal signaling and excitability.[10] This widespread neuronal inhibition produces sedative and anxiolytic effects.[11] Zolpidem, for instance, is used for the short-term treatment of insomnia, decreasing the time to sleep onset.[10][12]
Experimental Protocol: Radioligand Binding Assay for GABAA Receptor Affinity
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the GABA-A receptor.
-
Preparation of Membranes: Brain tissue (e.g., rat cortex) is homogenized in a buffer solution and centrifuged to isolate cell membranes rich in GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test imidazo[1,2-a]pyridine compound.
-
Separation: The mixture is filtered through glass fiber filters to separate receptor-bound radioligand from the unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to a binding affinity constant (Ki).
| Compound | Target/Subtype | Binding Affinity (Ki) (nM) | Primary Therapeutic Use |
| Zolpidem | GABA-A (BZ site) | Varies by subtype | Sedative-Hypnotic (Insomnia)[10][12] |
| Alpidem | GABA-A (BZ site) / TSPO | 1–28 / 0.5–7 | Anxiolytic[11] |
| Saripidem | GABA-A (BZ site) | Data not specified | Anxiolytic[6] |
Anti-Tuberculosis Agents: Targeting Cellular Respiration
Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[6][13]
-
Biological Target: The primary target is the cytochrome bcc complex, specifically the QcrB subunit.[5][13] This complex is a critical component of the electron transport chain responsible for oxidative phosphorylation (OxPhos) and ATP generation in Mtb.[13] Some derivatives also inhibit mycobacterial ATP synthase.[13]
-
Mechanism of Action: By inhibiting QcrB, these compounds disrupt the electron transport chain, which halts ATP synthesis and depletes the cell's energy supply, leading to bacterial death.[5][13] The clinical candidate Telacebec (Q203) exemplifies this class.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is commonly used to determine the MIC of an antibacterial agent.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: Each well is inoculated with a standardized suspension of Mtb.
-
Incubation: The plate is sealed and incubated at 37°C for a period of 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator like resazurin.
| Compound Class | Target | Activity (MIC) |
| Imidazo[1,2-a]pyridine-3-carboxamides (e.g., Q203) | QcrB | Potent activity against MDR and XDR-TB strains[13] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | MIC90: 0.069–0.174 μM against drug-sensitive Mtb[13] |
| Imidazo[1,2-a]pyridine ethers | ATP Synthase | MIC80 <0.5 μM[13] |
Anticancer Agents: Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of kinase inhibitors, which are crucial for controlling cell growth and proliferation, processes often dysregulated in cancer.[14]
-
Biological Targets: A variety of kinases have been targeted, including PI3K/mTOR, Platelet-Derived Growth Factor Receptor (PDGFR), Cyclin-Dependent Kinase 9 (CDK9), and Insulin-like Growth Factor-1 Receptor (IGF-1R).[15][16][17][18][19]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking the phosphorylation of downstream substrates. This interrupts critical signaling pathways like the PI3K-Akt-mTOR pathway, which is central to cell survival, proliferation, and metabolism.[14][17] For example, inhibition of PDGFR can block tumor angiogenesis and growth.[15]
Experimental Protocol: Western Blot for Pathway Modulation
This technique is used to assess whether a compound inhibits a target kinase by measuring the phosphorylation status of its downstream substrates.
-
Cell Treatment: Cancer cell lines (e.g., HeLa, A375) are treated with the imidazo[1,2-a]pyridine inhibitor at various concentrations for a specific time.
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of a downstream protein (e.g., phospho-PDGFR, phospho-Akt) and a primary antibody for the total amount of that protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction.
-
Analysis: The resulting bands are visualized and quantified. A decrease in the phosphorylated protein relative to the total protein indicates target inhibition.
| Lead Compound | Target(s) | IC50 (Kinase Assay) | IC50 (Cell Proliferation) | Cell Line |
| Compound 2a | PI3K p110α | 0.67 μM | - | - |
| Compound 2g | PI3K p110α | 0.0018 μM | - | - |
| Compound 12 | PI3K p110α | 0.0028 μM | 0.14 μM / 0.21 μM | A375 / HeLa[16] |
| Compound 28 | PDGFR | EC50 = 65 ng/mL (in vivo) | - | C6 tumor xenografts[15] |
| Compound LB-1 | CDK9 | 9.22 nM | - | HCT116[19] |
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Alpidem | 82626-01-5 | FA17325 | Biosynth [biosynth.com]
- 10. britannica.com [britannica.com]
- 11. alpidem [drugcentral.org]
- 12. Zolpidem - Wikipedia [en.wikipedia.org]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Structure-Activity Relationship of 2-Phenylimidazo[1,2-a]pyridine Derivatives: A Technical Guide
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, phosphoinositide 3-kinase (PI3K) inhibitory, and cyclooxygenase-2 (COX-2) inhibitory activities. Detailed experimental protocols and visual representations of key concepts are included to support researchers in the field of drug discovery and development.
Anticancer Activity
Derivatives of 2-phenylimidazo[1,2-a]pyridine have shown significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Structure-Activity Relationship for Anticancer Activity
The anticancer potency of 2-phenylimidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on both the imidazopyridine core and the phenyl ring at the 2-position.
A series of 2-arylimidazo[1,2-a]pyridinyl-3-amines have been synthesized and evaluated for their anticancer potential against a panel of cancer cell lines. Among the screened compounds, those with specific substitutions demonstrated notable activity. For instance, compound 4h exhibited potent anticancer activity with IC50 values ranging from 1 to 5.5 μM.[1][2] This compound was found to induce G2/M phase arrest and apoptosis in multiple cancer cell lines.[1][2] Further studies on other derivatives have highlighted the importance of substitutions at various positions. For example, compound 16 showed strong activity against HT-29 and B16F10 cells, while compound 18 , with a 2,4-difluorophenyl substitution at C-2 and a p-fluorophenyl amine at C-3, was most effective against MCF-7 cells.[1] Another study revealed that bis[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl] diselenide exhibited excellent anticancer activity with low cytotoxicity toward noncancer cells.[3]
The following diagram illustrates the general SAR for the anticancer activity of this class of compounds.
Caption: General SAR for Anticancer Activity.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50) of selected 2-phenylimidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
| Compound | Substituents | Cell Line | IC50 (µM) | Reference |
| 4h | 2-Aryl, 3-Amino | MCF-7, PANC-1, HCT-116, HT-29 | 1 - 5.5 | [1][2] |
| 16 | Specific 2-aryl and 3-amino groups | HT-29 | 12.98 ± 0.40 | [1] |
| 16 | Specific 2-aryl and 3-amino groups | B16F10 | 27.54 ± 1.26 | [1] |
| 18 | 2-(2,4-difluorophenyl), 3-(p-fluorophenyl)amine | MCF-7 | 9.60 ± 3.09 | [1] |
| IP-5 | Not specified | HCC1937 | 45 | [4] |
| IP-6 | Not specified | HCC1937 | 47.7 | [4] |
| bis[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl] diselenide | 2-(4-methoxyphenyl), 3-diselenide | Various | Potent | [3] |
PI3K/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several 2-phenylimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, and in some cases, as dual PI3K/mTOR inhibitors.
PI3K/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by 2-phenylimidazo[1,2-a]pyridine derivatives.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Structure-Activity Relationship for PI3K Inhibition
Systematic SAR studies on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have identified key structural features for potent PI3Kα inhibition. Compound 35 from one such study was identified as a nanomolar inhibitor of PI3Kα with good antiproliferative activity.[5][6][7] The design strategy involved modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine core.[6]
Quantitative Data for PI3K Inhibition
The table below presents the in vitro PI3Kα inhibitory activity of a representative compound.
| Compound | Substituents | Target | IC50 (nM) | Reference |
| 35 | 2,6,8-substituted | PI3Kα | 150 | [6] |
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain, and its selective inhibition is a therapeutic strategy for inflammatory diseases. Certain 2-phenylimidazo[1,2-a]pyridine derivatives have been developed as potent and selective COX-2 inhibitors.
Structure-Activity Relationship for COX-2 Inhibition
For selective COX-2 inhibition, a key structural feature is the presence of a p-methylsulfonylphenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring.[8][9] Modifications at the C-3 position with a Mannich base, such as a morpholine ring, have been shown to enhance both potency and selectivity.[8][9] Further substitution of the C-3 position with a phenylamino group and optimization of substituents on this phenyl ring and the imidazopyridine core led to the discovery of highly potent and selective inhibitors like compound 5n .[8]
Quantitative Data for COX-2 Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities and the selectivity index for representative compounds.
| Compound | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6f | 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl) | - | 0.07 | 217.1 | [9] |
| 5n | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) | - | 0.07 | 508.6 | [8] |
Experimental Protocols
General Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives
A common and straightforward method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as a phenacyl bromide.[10]
Caption: General Synthetic Workflow.
Detailed Protocol:
-
A mixture of the appropriately substituted 2-aminopyridine (1.0 mmol) and the corresponding phenacyl bromide (1.0 mmol) is dissolved in ethanol (25 mL).
-
The reaction mixture is refluxed for a specified period (e.g., 8 hours).
-
After cooling, the solution is basified, for example with 1.0 M NaOH, to a pH of approximately 9.
-
The resulting mixture is then poured over crushed ice to precipitate the product.
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Further functionalization at the C-3 position can be achieved through various reactions, such as Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be used to synthesize a variety of derivatives.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Detailed Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[4]
In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
The inhibitory activity of compounds against specific kinases is determined using in vitro kinase assays.
Detailed Protocol (Example for PI3Kα):
-
The Kinase-Glo™ assay is utilized with ATP at a concentration of 25 µM.[6]
-
The assay measures the amount of ATP remaining in the solution following a kinase reaction.
-
A decrease in luminescence indicates ATP consumption and, therefore, kinase activity.
-
The test compounds are added at various concentrations to determine their inhibitory effect on the kinase.
-
The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity.[6]
In Vitro COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 is assessed using in vitro enzyme inhibition assays.
Detailed Protocol:
-
The inhibitory activities of the compounds against ovine COX-1 and human recombinant COX-2 are evaluated.
-
The assay typically measures the initial rate of O2 uptake by the enzyme.
-
The compounds are pre-incubated with the enzyme before the addition of arachidonic acid to initiate the reaction.
-
The IC50 values are determined by plotting the percentage of inhibition versus the concentration of the test compound.
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of bis(2-arylimidazo[1,2- a]pyridin-3-yl) selenides and diselenides: the copper-catalyzed tandem C-H selenation of 2-arylimidazo[1,2- a]pyridine with selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Architecture of Inhibition: A Technical Guide to Pharmacophore Modeling of Imidazo[1,2-a]pyridine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of diseases, from cancer to tuberculosis.[1] Understanding the specific molecular features that drive the inhibitory activity of these compounds is crucial for the rational design of next-generation therapeutics. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a powerful framework for elucidating these key interactions. This in-depth technical guide details the methodologies behind pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies of imidazo[1,2-a]pyridine inhibitors, supported by detailed experimental protocols for their biological validation.
Core Concepts: Pharmacophore and 3D-QSAR
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target.[2] These models serve as 3D queries to screen large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.
3D-QSAR studies further quantify the relationship between the three-dimensional properties of a molecule and its biological activity. By aligning a set of known inhibitors to a common pharmacophore, 3D-QSAR models can predict the inhibitory potency of novel compounds and guide lead optimization.
The Computational Workflow: From Ligand to Model
The development of a robust pharmacophore model is a multi-step process that can be broadly categorized into ligand-based and structure-based approaches. This guide focuses on the ligand-based approach, which is employed when the 3D structure of the biological target is unknown.
Caption: A generalized workflow for ligand-based pharmacophore modeling and virtual screening.
Detailed Protocol: Ligand-Based Pharmacophore Modeling using Schrödinger PHASE
This protocol outlines the general steps for generating a ligand-based pharmacophore model using the PHASE module of the Schrödinger software suite.[3][4]
-
Dataset Preparation:
-
Compile a dataset of imidazo[1,2-a]pyridine inhibitors with a wide range of biological activities (e.g., IC50 values).
-
Divide the dataset into a training set (typically 70-80% of the compounds) to generate the model and a test set to validate it.
-
Define active and inactive compounds based on a predefined activity threshold.
-
-
Ligand Preparation:
-
Generate 3D structures for all compounds in the dataset.
-
Perform thorough conformational searches and energy minimization for each ligand to identify low-energy conformers.
-
-
Pharmacophore Hypothesis Generation:
-
Using the training set of active compounds, generate common pharmacophore hypotheses. This involves identifying shared chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) and their spatial arrangement.
-
Score the generated hypotheses based on how well they map to the active compounds and exclude the inactive ones.
-
-
Pharmacophore Model Validation:
-
Assess the quality of the best-ranked hypotheses using the test set and a set of decoy molecules (compounds with similar physicochemical properties to the actives but presumed to be inactive).
-
Calculate validation metrics such as the Güner-Henry (GH) score and Enrichment Factor (EF) to evaluate the model's ability to distinguish between active and inactive compounds.[1][2][5][6][7] A GH score greater than 0.7 is indicative of a good model.[1][5]
-
-
3D-QSAR Model Development:
-
Align the training set molecules to the validated pharmacophore hypothesis.
-
Generate a 3D grid and calculate steric and electrostatic fields for each molecule.
-
Use Partial Least Squares (PLS) regression to correlate these fields with the biological activity of the compounds, resulting in a 3D-QSAR model.
-
Validate the 3D-QSAR model using the test set, assessing its predictive power (q²) and correlation coefficient (R²).[8][9]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various pharmacophore modeling and biological evaluation studies of imidazo[1,2-a]pyridine inhibitors.
Table 1: 3D-QSAR Model Validation Statistics
| Target/Study | Model Type | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Reference(s) |
| Antimycobacterial | Atom-based | 0.6745 | 0.9181 | [10] |
| AT1 Antagonists | CoMFA | 0.553 | 0.954 | [11] |
| PPARγ Partial Agonists | CoMFA | 0.503 | 1.00 | [11] |
Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Inhibitor Class | Target | Compound Example | IC50 / MIC | Reference(s) |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | Compound 9 | ≤0.006 µM (MIC) | [12] |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (MDR/XDR strains) | Compound 18 | ≤0.006 µM (MIC) | [12] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (MDR strains) | - | 0.07–2.2 µM (MIC90) | [13] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (XDR strains) | - | 0.07–0.14 µM (MIC90) | [13] |
| Imidazo[1,2-a]pyridines | M. tuberculosis QcrB | IP-1 to IP-4 | 0.03 to 5 µM (MIC) | [14] |
| 2,6,8-substituted Imidazo[1,2-a]pyridines | PI3Kα | Compound 35 | 0.15 µM (IC50) | [15] |
Signaling Pathways and Experimental Validation
A significant number of imidazo[1,2-a]pyridine inhibitors exert their anticancer effects by modulating key signaling pathways, most notably the PI3K/Akt/mTOR pathway.[16]
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by imidazo[1,2-a]pyridine inhibitors.
Experimental validation is paramount to confirm the biological activity of computationally identified hits. The following are detailed protocols for key in vitro assays.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability.[17][18][19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine inhibitor and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Protocol: Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[21][22][23]
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine inhibitor at desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Western Blot Analysis for PI3K/Akt/mTOR Pathway
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[24][25][26][27]
-
Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The integration of pharmacophore modeling and 3D-QSAR with experimental validation provides a robust platform for the discovery and optimization of novel imidazo[1,2-a]pyridine inhibitors. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to leverage these powerful computational and experimental tools in the development of targeted therapies. The continued application of these techniques will undoubtedly accelerate the translation of promising imidazo[1,2-a]pyridine-based compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 4. schrodinger.com [schrodinger.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking, 3D-QSAR and structural optimization on imidazo-pyridine derivatives dually targeting AT1 and PPARg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 14. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 27. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, a key scaffold in medicinal chemistry. While a direct, single-step, three-component reaction for this specific carboxylic acid is not extensively documented, this protocol outlines a highly efficient two-step, one-pot procedure. This method involves the initial formation of the 2-phenylimidazo[1,2-a]pyridine core, followed by in-situ carboxylation at the C3 position. This approach streamlines the synthesis process, minimizing purification steps and maximizing yield. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents, and the C3-carboxylic acid moiety serves as a versatile handle for further functionalization in drug discovery programs.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have been reported to possess anti-inflammatory, antiviral, anticancer, and anxiolytic properties. The synthesis of 2-phenylimidazo[1,2-a]pyridine and its derivatives is therefore of considerable interest. The introduction of a carboxylic acid group at the 3-position provides a crucial functional group for the generation of compound libraries through amide bond formation or other derivatizations, enabling the exploration of structure-activity relationships (SAR).
Traditional multi-step syntheses of this compound often involve the isolation of intermediates, leading to lower overall yields and increased labor. One-pot syntheses offer a more elegant and efficient alternative by combining multiple reaction steps in a single reaction vessel. This protocol details a proposed one-pot method for the synthesis of the target molecule, designed for ease of use and reproducibility in a research setting.
Experimental Protocols
Proposed One-Pot Synthesis of this compound
This protocol is a proposed two-step, one-pot procedure based on established synthetic transformations for imidazo[1,2-a]pyridines and their subsequent C3-functionalization.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry ice (solid CO₂)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard laboratory glassware for workup and purification
Procedure:
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-aminopyridine (1.0 eq) and sodium bicarbonate (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
To this solution, add 2-bromoacetophenone (1.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of 2-phenylimidazo[1,2-a]pyridine is complete (as indicated by TLC), cool the reaction mixture to room temperature.
Step 2: In-situ C3-Carboxylation
-
Cool the reaction mixture from Step 1 to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithiation at the C3 position.
-
In a separate flask, crush dry ice into a powder.
-
Carefully and quickly, add the powdered dry ice to the reaction mixture at -78 °C. A vigorous reaction may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the desired this compound.
Data Presentation
The following table summarizes representative yields for the synthesis of various 2-phenylimidazo[1,2-a]pyridine derivatives, which are precursors to the target carboxylic acid. The yields for the final carboxylation step can vary depending on the specific substrate and reaction conditions.
| Entry | 2-Aminopyridine Derivative | α-Halo Ketone | Product | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyridine | 85-95 | General literature procedure |
| 2 | 2-Amino-5-methylpyridine | 2-Bromoacetophenone | 5-Methyl-2-phenylimidazo[1,2-a]pyridine | ~90 | Not specified |
| 3 | 2-Aminopyridine | 2-Bromo-4'-methylacetophenone | 2-(p-Tolyl)imidazo[1,2-a]pyridine | ~88 | Not specified |
| 4 | 2-Aminopyridine | 2-Bromo-4'-methoxyacetophenone | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | ~92 | Not specified |
Note: The yields for the carboxylation step are typically in the range of 50-70% based on the starting 2-phenylimidazo[1,2-a]pyridine.
Visualizations
Experimental Workflow
Caption: Workflow for the proposed one-pot synthesis.
Reaction Mechanism
Caption: Proposed reaction mechanism overview.
Catalytic Methods for Imidazo[1,2-a]pyridine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds, demonstrating activities such as antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Its significance in medicinal chemistry has spurred the development of numerous synthetic methodologies. This document provides an overview and detailed protocols for several key catalytic methods used to synthesize the imidazo[1,2-a]pyridine core, focusing on transition metal catalysis and photocatalysis.
Introduction to Synthetic Strategies
The synthesis of imidazo[1,2-a]pyridines traditionally involves the condensation of 2-aminopyridines with α-haloketones.[1][3] However, modern organic synthesis has seen a shift towards more efficient and versatile catalytic methods. These approaches often offer milder reaction conditions, broader substrate scope, and improved atom economy. The primary catalytic systems explored in this note include copper, gold, and iron catalysis, as well as emerging visible-light-induced photocatalytic methods. These methods facilitate the construction of the imidazo[1,2-a]pyridine core through various pathways, including C-H functionalization, multicomponent reactions, and oxidative cyclizations.[4][5][6]
General Workflow for Imidazo[1,2-a]pyridine Synthesis
The synthesis of imidazo[1,2-a]pyridines via catalytic methods generally follows a common workflow, starting from readily available precursors and proceeding through a catalyzed key bond-forming step to the final product, which is then isolated and purified.
Caption: General experimental workflow for catalytic synthesis of imidazo[1,2-a]pyridines.
Copper-Catalyzed Synthesis
Copper catalysts are widely employed for the synthesis of imidazo[1,2-a]pyridines due to their low cost, ready availability, and versatile reactivity.[6] Copper-catalyzed methods often proceed via aerobic oxidation or multicomponent reactions.
Application Note:
Copper-catalyzed syntheses of imidazo[1,2-a]pyridines are robust and tolerate a wide range of functional groups.[7] A common approach involves the reaction of 2-aminopyridines with ketones, nitroolefins, or ynones.[8][9] For instance, the use of air as a green oxidant in the reaction between 2-aminopyridines and nitroolefins provides an environmentally friendly route to these heterocycles.[9][10] Another efficient method utilizes copper silicate as a reusable catalyst for the condensation of 2-aminopyridine with phenacyl bromides.[2]
Representative Protocol: Copper(I)-Catalyzed Synthesis from Aminopyridines and Nitroolefins
This protocol is adapted from the work of Yan et al., describing a Cu(I)-catalyzed one-pot procedure using air as the oxidant.[9]
Experimental Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Add N,N-dimethylformamide (DMF) (5 mL) as the solvent.
-
The flask is fitted with a reflux condenser and the reaction mixture is stirred at 80 °C under an air atmosphere for the time specified in the table below.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired imidazo[1,2-a]pyridine.
| Entry | 2-Aminopyridine | Nitroolefin | Time (h) | Yield (%) |
| 1 | 2-aminopyridine | β-nitrostyrene | 10 | 90 |
| 2 | 5-methyl-2-aminopyridine | β-nitrostyrene | 10 | 85 |
| 3 | 5-chloro-2-aminopyridine | β-nitrostyrene | 12 | 78 |
| 4 | 2-aminopyridine | 4-methyl-β-nitrostyrene | 10 | 88 |
| 5 | 2-aminopyridine | 4-chloro-β-nitrostyrene | 12 | 82 |
Table 1: Substrate scope and yields for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Data sourced from Yan et al.[9]
Caption: Plausible catalytic cycle for copper-catalyzed synthesis.[9]
Gold-Catalyzed Synthesis
Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines through the activation of alkynes.[1]
Application Note:
Gold-catalyzed methods offer mild reaction conditions and high atom economy.[1] A notable example is the synthesis from pyridine N-oxides and alkynes, where the pyridine N-oxide acts as both an oxidant and a nucleophile.[1] This redox process allows for the regioselective formation of N-bridgehead heterocycles.[1]
Representative Protocol: Gold-Catalyzed Redox Synthesis
This protocol is based on the work of Jackson et al. for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine N-oxides and alkynes.[1]
Experimental Procedure:
-
To a sealed tube, add 2-aminopyridine N-oxide (0.5 mmol), the alkyne (0.6 mmol), PicAuCl₂ (5 mol%), and AgOTf (10 mol%).
-
Add dichloromethane (DCM) (2 mL) as the solvent.
-
The reaction mixture is stirred at reflux (40 °C) for 16 hours.
-
After cooling to room temperature, the mixture is filtered through a short pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the imidazo[1,2-a]pyridine product.
| Entry | 2-Aminopyridine N-oxide | Alkyne | Yield (%) |
| 1 | 2-amino-3-methylpyridine N-oxide | Phenylacetylene | 75 |
| 2 | 2-amino-5-chloropyridine N-oxide | Phenylacetylene | 68 |
| 3 | 2-aminopyridine N-oxide | 1-hexyne | 72 |
| 4 | 2-aminopyridine N-oxide | 4-methoxyphenylacetylene | 85 |
Table 2: Substrate scope for the gold-catalyzed synthesis. Data from Jackson et al.[1]
Iron-Catalyzed Synthesis
Iron catalysts provide an inexpensive and environmentally benign alternative to precious metal catalysts for the synthesis of imidazo[1,2-a]pyridines.[11]
Application Note:
Iron-catalyzed reactions, such as the denitration reaction of aminopyridines with 2-methyl-nitroolefins, offer a simple and cost-effective method for preparing 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives.[7] These reactions typically proceed via a Michael addition followed by an iron-catalyzed cyclization and elimination.[11]
Representative Protocol: Iron(II) Chloride-Catalyzed Synthesis
This protocol is adapted from a procedure for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α,β-unsaturated nitroolefins.[11]
Experimental Procedure:
-
In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), the α,β-unsaturated nitroolefin (1.1 mmol), and FeCl₂ (0.1 mmol, 10 mol%).
-
Add N,N-dimethylformamide (DMF) (3 mL) as the solvent.
-
The mixture is heated to 150 °C and stirred for 7 hours.
-
After completion, the reaction is cooled to room temperature.
-
Water is added to the mixture, and the product is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to give the pure imidazo[1,2-a]pyridine.
| Entry | 2-Aminopyridine | Nitroolefin | Yield (%) |
| 1 | 2-aminopyridine | β-nitrostyrene | 95 |
| 2 | 5-methyl-2-aminopyridine | β-nitrostyrene | 92 |
| 3 | 5-bromo-2-aminopyridine | β-nitrostyrene | 85 |
| 4 | 2-aminopyridine | 4-chloro-β-nitrostyrene | 93 |
Table 3: Substrate scope for the iron-catalyzed synthesis. Data from Synfacts highlight.[11]
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a green and sustainable tool for organic synthesis, including the C-H functionalization of imidazo[1,2-a]pyridines.[4][12]
Application Note:
Photocatalytic methods enable the direct functionalization of the imidazo[1,2-a]pyridine core at the C3 position, which is crucial for derivatization and the development of new drug candidates.[4][13] These reactions often proceed under mild conditions at room temperature, using organic dyes or metal complexes as photocatalysts.[4]
Representative Protocol: Visible-Light-Induced C3-Sulfonylation
This protocol is based on the work of Piguel's group for the three-component C3-sulfonylation of imidazo[1,2-a]pyridines.[4]
Experimental Procedure:
-
A mixture of 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), diaryliodonium salt (0.3 mmol), DABCO-bis(sulfur dioxide) (0.3 mmol), and an organic photoredox catalyst (e.g., Eosin Y, 2 mol%) is prepared in a sealed vial.
-
Acetonitrile (2 mL) is added as the solvent.
-
The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for 24 hours.
-
After the reaction, the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel to afford the C3-sulfonylated product.
| Entry | Imidazo[1,2-a]pyridine | Diaryliodonium salt | Yield (%) |
| 1 | 2-phenylimidazo[1,2-a]pyridine | diphenyliodonium triflate | 85 |
| 2 | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | diphenyliodonium triflate | 78 |
| 3 | 2-phenyl-7-methylimidazo[1,2-a]pyridine | diphenyliodonium triflate | 82 |
Table 4: Representative yields for photocatalytic C3-sulfonylation.[4]
Caption: Relationship between different catalytic approaches for imidazo[1,2-a]pyridine synthesis.
Conclusion
The catalytic synthesis of imidazo[1,2-a]pyridines has evolved significantly, offering a diverse toolbox for chemists in academia and industry. Copper, gold, and iron catalysts each present unique advantages in terms of cost, reaction conditions, and scope. Furthermore, the rise of photocatalysis opens new avenues for the direct and sustainable functionalization of this important heterocyclic scaffold. The protocols and data presented herein serve as a practical guide for the synthesis and further development of novel imidazo[1,2-a]pyridine-based compounds.
References
- 1. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
Application Note: Purification of 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid via recrystallization. This method is designed to yield a high-purity crystalline product suitable for further research and development applications.
Introduction
This compound is a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in numerous biologically active molecules.[1] Ensuring the high purity of this starting material is critical for the reliability and reproducibility of subsequent synthetic transformations and biological assays. Recrystallization is a robust and widely used technique for the purification of crystalline organic solids.[2] The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.
This application note outlines a general yet effective procedure for the recrystallization of this compound, leveraging a mixed solvent system of ethanol and water, a common and effective choice for the crystallization of aromatic carboxylic acids.
Data Presentation
| Parameter | Recommended Condition / Expected Outcome | Notes |
| Recrystallization Solvent | Ethanol/Water mixture | The optimal ratio may need to be determined empirically, starting with a higher proportion of ethanol. |
| Solubility Profile | Sparingly soluble at room temperature; highly soluble in hot solvent. | This differential solubility is the basis for effective purification. |
| Initial Purity | Assumed to be >90% | The protocol is designed for the removal of minor impurities from the crude product. |
| Final Purity | >98% | Purity can be assessed by techniques such as HPLC, LC-MS, and melting point determination. |
| Expected Yield | 70-90% | Yield is dependent on the initial purity and careful execution of the protocol to minimize product loss. |
| Appearance | White to off-white crystalline solid | A significant color change may indicate the removal of colored impurities. |
Experimental Protocol
This protocol describes the recrystallization of this compound from an ethanol-water mixed solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass funnel
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate or in a heating mantle with stirring.
-
Continue to add ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the preheated filtration setup to remove insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
To the clear, hot ethanolic solution, add deionized water dropwise with continuous swirling or stirring. Water acts as an anti-solvent.
-
Continue adding water until the solution becomes faintly turbid (cloudy), indicating the point of saturation.
-
If excessive turbidity occurs, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the collected crystals with a small amount of a cold ethanol-water mixture to remove any residual soluble impurities.
-
Continue to draw air through the crystals for several minutes to aid in initial drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature below the compound's melting point.
-
-
Characterization:
-
Determine the melting point of the purified product. A sharp melting point close to the literature value is an indicator of high purity.
-
Further characterization can be performed using techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Chromatographic Separation of Imidazo[1,2-a]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chromatographic separation of imidazo[1,2-a]pyridine isomers. The methodologies outlined are essential for the purification, quantification, and quality control of these pharmaceutically significant compounds.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents, including the well-known hypnotic drug zolpidem. During the synthesis of these compounds, the formation of positional isomers is a common challenge. These isomers often possess similar physicochemical properties, making their separation a critical and often difficult task in drug development and manufacturing. Accurate and robust analytical methods are therefore necessary to ensure the purity, safety, and efficacy of the final drug product.
This document details high-performance liquid chromatography (HPLC) methods, which are widely employed for the separation of imidazo[1,2-a]pyridine isomers due to their high resolution, sensitivity, and reproducibility.
Data Presentation: Chromatographic Separation of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize quantitative data from a representative HPLC method for the separation of an imidazo[1,2-a]pyridine compound and its related isomer/degradation product.
Table 1: HPLC Method Parameters for the Separation of Zolpidem and Its Degradation Product
| Parameter | Condition |
| Chromatograph | High-Performance Liquid Chromatograph |
| Column | Monolithic C18 (100 mm x 3.9 mm) |
| Mobile Phase | Acetonitrile : 0.01 M NaH2PO4 (pH 7.0) (35:65, v/v)[1] |
| Flow Rate | 2.5 mL/min[1] |
| Detection | UV at 245 nm[1] |
| Temperature | Ambient[1] |
| Internal Standard | Diazepam[1] |
Table 2: Retention Times for Zolpidem and its Degradation Product
| Compound | Retention Time (min) |
| Degradation Product | 1.89[1] |
| Zolpidem | 2.14[1] |
Experimental Protocols
The following are detailed protocols for the chromatographic separation of imidazo[1,2-a]pyridine isomers based on established methods.
Protocol 1: HPLC-UV Method for the Separation of Zolpidem and a Related Impurity
This protocol is adapted from a validated method for the determination of zolpidem and its degradation product.[1]
1. Objective: To separate and quantify zolpidem from a closely related impurity using reversed-phase HPLC with UV detection.
2. Materials:
-
Zolpidem reference standard
-
Zolpidem sample containing impurities
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Water (HPLC grade)
-
Phosphoric acid or sodium hydroxide (for pH adjustment)
-
Diazepam (internal standard)
3. Equipment:
-
HPLC system with a UV detector
-
Monolithic C18 column (100 mm x 3.9 mm)
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
4. Procedure:
Mandatory Visualizations
Caption: Workflow for HPLC method development for imidazo[1,2-a]pyridine isomer separation.
Caption: Logical relationship from synthesis to drug development of imidazo[1,2-a]pyridine isomers.
References
Application Notes and Protocols for Anti-inflammatory Assay of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties. This document provides a detailed protocol for evaluating the anti-inflammatory potential of a specific derivative, 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid. The proposed workflow encompasses initial in vitro screening to assess cytotoxicity and primary anti-inflammatory effects, followed by mechanistic studies on key inflammatory pathways and in vivo validation of efficacy.
The protocols outlined below are designed to provide a comprehensive assessment of the compound's ability to modulate inflammatory responses, including its impact on nitric oxide production, pro-inflammatory cytokine release, and the activity of cyclooxygenase enzymes. Furthermore, methods to investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways are detailed.
Experimental Workflow Overview
The evaluation of this compound's anti-inflammatory activity can be systematically approached through a multi-step process. This workflow ensures a thorough characterization from cellular effects to potential in vivo efficacy.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Part 1: In Vitro Anti-inflammatory Assays
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response in the macrophages.[1]
Cell Viability Assay (MTT Assay)
Before assessing anti-inflammatory properties, it is crucial to determine the non-cytotoxic concentration range of this compound.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at 540 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[2]
-
Incubate at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540 nm.[4] The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[5]
-
Collect the cell culture supernatant and centrifuge to remove any debris.[6]
-
Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[7][8]
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate and then add the cell supernatants and standards.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.[7]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[7]
Data Presentation:
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Vehicle Control | 100 ± 5.2 | 5 ± 1.1 | 4 ± 0.8 | 6 ± 1.5 |
| LPS (1 µg/mL) | 98 ± 4.5 | 100 ± 8.7 | 100 ± 9.1 | 100 ± 7.9 |
| Compound (1 µM) + LPS | 99 ± 5.1 | 85 ± 6.3 | 88 ± 7.2 | 90 ± 6.8 |
| Compound (10 µM) + LPS | 97 ± 4.8 | 52 ± 4.9 | 55 ± 5.4 | 60 ± 5.1 |
| Compound (50 µM) + LPS | 95 ± 5.5 | 25 ± 3.1 | 28 ± 3.5 | 32 ± 4.2 |
| Positive Control (e.g., Dexamethasone) | 99 ± 4.2 | 15 ± 2.5 | 20 ± 2.8 | 22 ± 3.0 |
Part 2: Mechanistic Studies
Cyclooxygenase (COX) Inhibition Assay
This assay determines if the compound inhibits the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
Protocol:
-
Utilize a commercially available COX inhibitor screening assay kit (fluorometric or colorimetric).[9][10]
-
Prepare the reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the respective wells.[11]
-
Initiate the reaction by adding arachidonic acid as the substrate.[12]
-
Measure the fluorescence or absorbance kinetically according to the kit's instructions.[9] The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the compound to the vehicle control.
Data Presentation:
| Compound Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 1 | 10 ± 2.1 | 35 ± 4.5 |
| 10 | 25 ± 3.8 | 68 ± 7.2 |
| 50 | 45 ± 5.2 | 85 ± 6.9 |
| Positive Control (SC-560 for COX-1) | 95 ± 3.5 | - |
| Positive Control (Celecoxib for COX-2) | - | 92 ± 4.1 |
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling cascades are central to the inflammatory response.[13][14][15] Western blotting can be used to assess the effect of the compound on the activation of key proteins in these pathways.
Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.
Protocol (Western Blot):
-
Culture and treat RAW 264.7 cells with the test compound and/or LPS as described previously.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, and JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16] The relative protein expression is quantified by densitometry.
Part 3: In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
This is a classic and well-established model of acute inflammation.[17][18]
Protocol:
-
Use male Wistar rats or Swiss albino mice.
-
Administer this compound orally or intraperitoneally at different doses. A standard anti-inflammatory drug like indomethacin can be used as a positive control.[19]
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19][20]
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19][20]
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound | 10 | 0.55 ± 0.05 | 35.3 |
| Compound | 25 | 0.32 ± 0.04 | 62.4 |
| Compound | 50 | 0.21 ± 0.03 | 75.3 |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6 |
Conclusion
The described protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. Successful outcomes in these assays, particularly demonstrating potent inhibition of inflammatory mediators and efficacy in the in vivo model, would strongly support its potential as a novel anti-inflammatory agent. Further studies could then explore its chronic anti-inflammatory effects and detailed toxicological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.9. Inflammatory cytokines measurement using ELISA [bio-protocol.org]
- 7. bowdish.ca [bowdish.ca]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 10. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 11. benthamscience.com [benthamscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
Application Notes and Protocols: In Vitro Antibacterial Testing of 2-Phenylimidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and compiled data for the in vitro antibacterial testing of 2-phenylimidazo[1,2-a]pyridine compounds, a class of heterocyclic molecules with demonstrated antimicrobial potential.[1][2][3] These guidelines are intended to assist researchers in the standardized evaluation of the antibacterial efficacy of novel synthetic derivatives.
Overview of Antibacterial Activity
The 2-phenylimidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] Studies have shown that various substituted 2-phenylimidazo[1,2-a]pyridine compounds display promising activity against both Gram-positive and Gram-negative bacteria.[1][2][3]
Quantitative Antibacterial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of azo-linked imidazo[1,2-a]pyridine derivatives, providing a comparative overview of their antibacterial potency against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Azo-Based Imidazo[1,2-a]pyridine Derivatives (mg/mL) [3]
| Compound | P. aeruginosa | E. coli | K. pneumoniae | S. aureus | E. coli CTXM (MDR) | K. pneumoniae NDM (MDR) |
| 4a | 2.5 | 1.5 | 2.0 | 0.8 | 2.5 | 2.0 |
| 4b | 1.0 | 0.8 | 1.0 | 0.7 | 0.8 | 1.0 |
| 4c | 0.8 | 0.5 | 0.8 | 0.6 | 0.6 | 0.8 |
| 4d | 1.5 | 1.0 | 1.2 | 0.9 | 1.5 | 1.2 |
| 4e | 0.5 | 0.6 | 0.7 | 0.5 | 0.5 | 0.7 |
| 4f | 2.0 | 1.2 | 1.5 | 1.0 | 2.0 | 1.5 |
MDR: Multi-Drug Resistant
Experimental Protocols
This section outlines the detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-phenylimidazo[1,2-a]pyridine compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.
Materials:
-
Test 2-phenylimidazo[1,2-a]pyridine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each 2-phenylimidazo[1,2-a]pyridine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well.
-
Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Include a positive control (MHB + inoculum) and a negative/sterility control (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot from each well.
-
Spot-inoculate the aliquots onto separate, labeled MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Visualized Experimental Workflows
The following diagrams illustrate the key experimental workflows for determining the MIC and MBC of 2-phenylimidazo[1,2-a]pyridine compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
References
Application Notes & Protocols: Antiviral Screening for Imidazo[1,2-a]pyridine Derivatives
Introduction
The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Several compounds from this class have shown potent activity against a variety of viruses, such as influenza, human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and HIV.[2][3][4] This document provides detailed application notes and standardized protocols for the initial screening and characterization of novel imidazo[1,2-a]pyridine derivatives for antiviral activity, intended for researchers in drug discovery and virology.
General Antiviral Screening Workflow
The discovery of novel antiviral agents follows a structured, multi-step process. The workflow begins with a high-throughput primary screen to identify initial "hits" from a compound library. These hits are then subjected to more rigorous secondary assays to confirm their activity and determine their potency and selectivity. Finally, lead compounds are investigated in mechanism-of-action studies to elucidate their specific molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Kinetics of 2-Phenylimidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. Derivatives of this core structure have been synthesized and evaluated as inhibitors of various enzymes, indicating their potential as therapeutic agents. This document provides a summary of the enzyme inhibition kinetics, detailed experimental protocols for key assays, and visual representations of experimental workflows and relevant biological pathways. While specific kinetic data for 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively available in the public domain, this report focuses on the well-documented inhibitory activities of its derivatives.
Data Presentation: Quantitative Inhibition Data
The inhibitory activities of various 2-phenylimidazo[1,2-a]pyridine derivatives against several key enzymes are summarized below.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | 508.6 | [1] |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | COX-2 | 0.07 | 217.1 | [2] |
| Various 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | COX-2 | 0.07 - 0.39 | 42.3 – 508.6 | [1] |
| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives | COX-2 | 0.08 - 0.16 | - | [2] |
Table 2: α-Glucosidase and α-Amylase Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Hybrid of 1,3,4-thiadiazole and imidazo[1,2-a]pyridine (8b) | α-Glucosidase | - | 6.09 ± 0.37 | Noncompetitive | [3] |
| Hybrid of 1,3,4-thiadiazole and imidazo[1,2-a]pyridine (8e) | α-Glucosidase | - | 13.03 ± 2.43 | Competitive | [3] |
| Hybrid of 1,3,4-thiadiazole and imidazo[1,2-a]pyridine (8i) | α-Glucosidase | - | - | - | [3] |
| Various hybrids of 1,3,4-thiadiazole and imidazo[1,2-a]pyridine (8a-k) | α-Amylase | 81.14 - 153.51 | - | - | [3] |
| Pyridine linked imidazo[1,2-a]pyridine derivative (8m) | α-Glucosidase | 5.00±0.10 µg/mL | - | Reversible Non-competitive | [4] |
| Pyridine linked imidazo[1,2-a]pyridine derivative (8m) | α-Amylase | 15±0.35 µg/mL | - | Reversible Non-competitive | [4] |
Table 3: Carbonic Anhydrase (CA) Inhibition
| Compound ID | Target Enzyme | Ki (nM) | Reference |
| 4-substituted pyridine-3-sulfonamides | hCA II | 271 | [5] |
| 4-substituted pyridine-3-sulfonamides | hCA IX | 137 | [5] |
| 4-substituted pyridine-3-sulfonamides | hCA XII | 91 | [5] |
| Sulfonyl semicarbazides 5–13 | hCA XII | 0.59–0.79 | [6] |
Table 4: Rab Geranylgeranyl Transferase (RGGT) Inhibition
| Compound ID | Target Enzyme | Lowest Effective Dose (LED) (µM) for Rab11A prenylation inhibition | Reference |
| 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates (1b–c, 1e, 1g–i) | RGGT | 25 - 100 | [7] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes.[8]
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-1 or COX-2 enzyme
-
Test compounds (2-phenylimidazo[1,2-a]pyridine derivatives)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to the desired concentrations with COX Assay Buffer.
-
Reconstitute COX-1/COX-2 enzyme with purified water.
-
Prepare the Arachidonic Acid solution by reconstituting with ethanol, followed by dilution with NaOH and purified water.
-
Prepare the Reaction Mix for each well containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
-
Assay Protocol:
-
Add 10 µL of the diluted test inhibitor or positive control to the appropriate wells of the 96-well plate.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25 °C.
-
-
Data Analysis:
-
Calculate the rate of the reaction by choosing two points in the linear range of the fluorescence plot.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.[9][10]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) (0.1 M)
-
Test compounds (2-phenylimidazo[1,2-a]pyridine derivatives)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
-
Assay Protocol:
-
Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the α-glucosidase solution to each well and incubate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 25 °C for 5 minutes.
-
Stop the reaction by adding 100 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
For kinetic analysis (to determine Ki and inhibition type), the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor. Data is then plotted using Lineweaver-Burk or Dixon plots.
-
Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the stopped-flow technique to measure the CA-catalyzed CO2 hydration activity.[5][6]
Materials:
-
Human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol red indicator (0.2 mM)
-
Sodium sulfate (Na2SO4) (20 mM)
-
CO2-saturated solution
-
Test compounds (2-phenylimidazo[1,2-a]pyridine derivatives)
-
Positive control (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Assay Protocol:
-
The initial rates of CO2 hydration are determined in the presence and absence of inhibitors.
-
The enzyme and inhibitor solutions are pre-incubated to allow for the formation of the enzyme-inhibitor complex.
-
The reaction is initiated by mixing the enzyme-inhibitor solution with the CO2-saturated solution containing the pH indicator.
-
The change in absorbance of the indicator (at 557 nm for phenol red) is monitored over time.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the kinetic trace.
-
IC50 values are determined by plotting the percentage of enzyme activity against the inhibitor concentration.
-
Inhibition constants (Ki) are calculated using the Cheng-Prusoff equation for competitive inhibitors or by non-linear regression analysis for other inhibition types.
-
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Derivatives of this core structure have shown potential as anti-inflammatory, analgesic, and neuroactive agents. This document provides detailed application notes and experimental protocols for the investigation of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives as therapeutic agents, with a focus on their activities as cyclooxygenase-2 (COX-2) inhibitors and modulators of the benzodiazepine receptor system.
Synthesis of this compound Derivatives
The synthesis of the 2-phenylimidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5] While various methods exist, a common approach is outlined below. This can be adapted for the synthesis of the specific carboxylic acid derivative.
General Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and reliable method involves a two-step process:
-
Cyclocondensation: Reaction of a 2-aminopyridine with an ethyl benzoylpyruvate derivative to form the corresponding ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate.
-
Hydrolysis: Saponification of the resulting ester to yield the target carboxylic acid.
Q2: What are the potential major byproducts in this synthesis?
A2: Several byproducts can form depending on the reaction conditions. The most common include:
-
Decarboxylated Product: 2-Phenylimidazo[1,2-a]pyridine can be formed if the carboxylic acid group is lost, particularly at high temperatures.
-
Incomplete Hydrolysis: Residual ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate may be present if the hydrolysis step is not driven to completion.
-
Dimerization Products: Self-condensation of starting materials or intermediates can lead to dimeric impurities.[1]
-
Oxidation Products: The 2-aminopyridine starting material can be susceptible to oxidation, leading to colored impurities.[1]
-
Schiff Base Intermediates: Incomplete cyclization can result in the accumulation of Schiff base intermediates.[1]
Q3: How can I purify the final product?
A3: Purification of this compound can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Cyclocondensation | - Ensure anhydrous reaction conditions. - Optimize the reaction temperature and time. - Consider using a different catalyst or solvent. |
| Incomplete Hydrolysis | - Increase the concentration of the base (e.g., NaOH or KOH). - Extend the reaction time or increase the temperature for the hydrolysis step. - Use a co-solvent like THF or dioxane to improve solubility. |
| Suboptimal pH during Workup | - Carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure complete precipitation during acidification. |
| Degradation of Product | - Avoid excessive heating, especially during the final isolation and drying steps, to prevent decarboxylation. |
Issue 2: Presence of Significant Impurities
| Observed Impurity | Potential Cause | Recommended Solution |
| Starting materials (2-aminopyridine, ethyl benzoylpyruvate) | Incomplete reaction. | - Increase reaction time or temperature. - Ensure proper stoichiometry of reactants. |
| Decarboxylated byproduct (2-phenylimidazo[1,2-a]pyridine) | Excessive heat during reaction or workup. | - Maintain careful temperature control. - Use milder conditions for solvent removal. |
| Unreacted ester intermediate | Incomplete hydrolysis. | - Refer to the solutions for "Incomplete Hydrolysis" in the low yield section. |
| Colored impurities | Oxidation of 2-aminopyridine. | - Use high-purity starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add ethyl benzoylpyruvate (1.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the crude ester.
Step 2: Synthesis of this compound
-
Suspend the crude ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid until precipitation of the product is complete.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines, with a focus on improving reaction yields.
Troubleshooting Guides
Issue: Low or No Product Yield
Low yields are a frequent issue in imidazo[1,2-a]pyridine synthesis. The following sections break down potential causes and offer systematic troubleshooting approaches.
Catalyst Inefficiency or Inappropriateness
Question: My reaction is sluggish and giving a low yield. Could the catalyst be the problem?
Answer: Yes, the choice and condition of the catalyst are critical. Different synthetic routes for imidazo[1,2-a]pyridines are optimized with specific catalysts.
-
Catalyst Selection: The optimal catalyst is highly dependent on the specific reaction type. For instance, copper(I) salts like CuI and CuBr are effective for aerobic oxidative coupling reactions.[1][2] Gold catalysts, such as PicAuCl₂, have been used for mild, atom-economical syntheses involving pyridine N-oxides and alkynes.[3] In other cases, simple and cost-effective catalysts like molecular iodine or iron salts (FeCl₃) have proven effective, particularly in Ortoleva-King type reactions.[4][5] Some modern approaches even proceed without a catalyst under thermal or microwave conditions.[6][7]
-
Catalyst Loading: Ensure the correct catalyst loading is used as specified in the protocol. Deviating from the optimal concentration can lead to decreased efficiency or an increase in side reactions.
-
Catalyst Deactivation: Catalysts can be sensitive to air, moisture, or impurities in the starting materials or solvent. Ensure you are using fresh, properly stored catalysts and anhydrous solvents when required.
Troubleshooting Steps:
-
Verify Catalyst Compatibility: Cross-reference your synthetic protocol with literature to ensure you are using the recommended catalyst for your specific reaction (e.g., condensation, multicomponent reaction, etc.).
-
Screen Alternative Catalysts: If the yield remains low, consider screening a panel of catalysts known to be effective for this transformation.
-
Optimize Catalyst Loading: Perform small-scale experiments to determine the optimal catalyst concentration for your specific substrates.
Sub-optimal Solvent and Temperature Conditions
Question: I'm observing multiple spots on my TLC plate and the yield of the desired product is low. Could the solvent or temperature be the issue?
Answer: Absolutely. The reaction solvent and temperature play a crucial role in reaction rate, solubility of intermediates, and suppression of side reactions.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction. For some multicomponent reactions, protic solvents with medium polarity, like n-BuOH, have been shown to facilitate the reaction by promoting product precipitation.[8] In other cases, polar aprotic solvents like DMF are preferred.[1] It is essential to use the solvent specified in a validated protocol. Some modern, environmentally friendly methods utilize green solvents like water or polyethylene glycol (PEG-400), or are performed under solvent-free conditions.[2][9]
-
Temperature Control: Reaction temperatures can range from room temperature to 80°C or higher.[1][4] Insufficient temperature can lead to a slow or incomplete reaction, while excessive heat can cause decomposition of starting materials or products, or promote the formation of side products. Microwave irradiation has been successfully employed to reduce reaction times and improve yields in some cases.[6][10]
Troubleshooting Steps:
-
Solvent Screening: If the literature provides options, screen a few different solvents to find the one that gives the cleanest reaction profile and highest yield.
-
Temperature Optimization: If the reaction is slow, gradually increase the temperature in small increments. Conversely, if side product formation is an issue, try running the reaction at a lower temperature for a longer duration.
-
Consider Microwave Synthesis: If available, a microwave reactor can be a powerful tool for optimizing reaction conditions and improving yields.[6]
Frequently Asked Questions (FAQs)
Q1: I am performing a multicomponent reaction (MCR) to synthesize an imidazo[1,2-a]pyridine derivative, but the yield is poor. What are the common pitfalls?
A1: Low yields in MCRs for imidazo[1,2-a]pyridine synthesis can often be attributed to several factors:
-
Reagent Quality: MCRs can be sensitive to the purity of the starting materials. Ensure your aldehydes, aminopyridines, and other components are of high purity.
-
Stoichiometry: The stoichiometry of the reactants can be critical. It is advisable to perform small-scale experiments to optimize the ratio of the components.
-
Reaction Conditions: As with other methods, catalyst, solvent, and temperature are key. For example, in some iodine-catalyzed MCRs, ethanol has been found to be a superior solvent.[4] The use of microwave assistance has also been shown to improve yields and reduce reaction times in Groebke–Blackburn–Bienaymé reactions.[10]
-
Decomposition of Reagents: Some reagents, like certain isocyanides, can be sensitive to acidic conditions or high temperatures, leading to decomposition and lower yields.[11]
Q2: My starting materials are electron-deficient, and the reaction is not proceeding well. What can I do?
A2: The electronic properties of the substituents on your starting materials can have a significant effect on reactivity. In some copper-catalyzed syntheses, it has been observed that electron-rich substrates provide better yields than electron-deficient ones.[1] If you are working with electron-deficient substrates, you may need to employ more forcing reaction conditions, such as a higher temperature, a more active catalyst, or a longer reaction time. However, be mindful that this can also lead to an increase in side products.
Q3: I am having difficulty with the purification of my imidazo[1,2-a]pyridine product. Are there any general tips?
A3: Purification can indeed be challenging. Here are a few suggestions:
-
Crystallization: Many imidazo[1,2-a]pyridine derivatives are crystalline solids. Attempting to crystallize the crude product from a suitable solvent system can be an effective purification method.
-
Column Chromatography: If crystallization is not feasible, column chromatography is a standard alternative. A systematic approach to solvent system selection using TLC is recommended.
-
"Greener" MCR Approaches: One of the advantages of some multicomponent reactions is that they are atom-economical, meaning most of the starting materials are incorporated into the final product. This can simplify purification as there are fewer byproducts.[4] In some cases, the product can be isolated in high purity by simply filtering and washing, or by evaporating the solvent.[2][4]
Q4: What is the Ortoleva-King reaction, and how can I optimize it for imidazo[1,2-a]pyridine synthesis?
A4: The Ortoleva-King reaction is a classic method for synthesizing N-heterocycles. In the context of imidazo[1,2-a]pyridines, it typically involves the reaction of an active methylene compound (like an acetophenone) with iodine and a 2-aminopyridine.[5] Modern protocols often use catalytic amounts of iodine in conjunction with a co-catalyst, such as an iron or nickel salt, under aerobic conditions.[5][12] To optimize this reaction, you should focus on the catalyst system, solvent, and reaction temperature.
Data Presentation
Table 1: Comparison of Catalysts in Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr | Aminopyridines, Nitroolefins | DMF | 80 | up to 90 | [1] |
| PicAuCl₂/MsOH | Pyridine N-oxide, Alkyne | Dichloromethane | 40 | 72 | [3] |
| I₂ | 2-aminopyrazine, Aldehyde, Isocyanide | Ethanol | Room Temp. | Excellent | [4] |
| FeCl₃/I₂ | Ketones, 2-aminopyridines | N/A | N/A | Moderate to Good | [5] |
| None | α-haloketones, 2-aminopyridines | None | 60 | Good to Excellent | [6][7] |
| NH₄Cl | 2-azidobenzaldehyde, 2-aminopyridine, Isocyanide | N/A | 60 | ~82 | [10] |
Table 2: Effect of Solvent on a Multicomponent Synthesis of Imidazo[1,2-a]pyridines
| Solvent | Yield (%) |
| n-BuOH | High (product precipitates) |
| Protic solvents (medium polarity) | Generally effective |
| Non-polar solvents | Moderate to low yields |
Data adapted from a specific multicomponent reaction, illustrating the importance of solvent choice.[8]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins
This protocol is based on a method utilizing air as the oxidant.[1]
-
Reaction Setup: To a dried reaction tube, add CuBr (5 mol%), the 2-aminopyridine (1.0 mmol), and the nitroolefin (1.2 mmol).
-
Solvent Addition: Add 3 mL of DMF to the reaction tube.
-
Reaction Conditions: Stir the mixture at 80°C under an air atmosphere. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis at Room Temperature
This protocol describes a cost-effective and environmentally friendly method.[4]
-
Reaction Setup: In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol.
-
Catalyst Addition: Add iodine (5 mol%) to the mixture.
-
Addition of Third Component: Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within a short time.
-
Workup and Purification: The product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed to afford the pure product. If not, the solvent can be removed under reduced pressure and the residue purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Logical troubleshooting guide for low yield issues.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of imidazo[1,2-a]pyridines via cobalt/iodine-catalyzed Ortoleva-King type approach | CoLab [colab.ws]
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazo[1,2-a]pyridine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for imidazo[1,2-a]pyridine carboxylic acids?
A1: The most frequently employed purification techniques are flash column chromatography and recrystallization.[1][2][3] Flash chromatography is often necessary when precipitation or simple extraction methods are ineffective.[2] For crystalline products, recrystallization from solvent systems like methanol/water can yield high-purity compounds.[3][4]
Q2: I'm observing a low yield after purification. What are the potential causes and solutions?
A2: Low yields can stem from several factors, including incomplete reactions, side product formation, or suboptimal purification techniques. To address this, consider the following:
-
Reaction Optimization: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Incomplete reactions are a primary source of low yields.
-
Alternative Purification Strategies: If you are losing a significant amount of product during column chromatography, crystallization may be a more effective method for purification, provided your compound is a solid.[3][4]
-
Minimize Side Reactions: The synthesis of the imidazo[1,2-a]pyridine core can sometimes lead to side products.[2] Optimizing reaction conditions such as temperature and stoichiometry can help minimize the formation of these impurities.
Q3: My imidazo[1,2-a]pyridine carboxylic acid is showing poor solubility. How can I improve this for purification?
A3: The solubility of these compounds can be influenced by the pH of the solution due to the presence of both a basic pyridine nitrogen and an acidic carboxylic acid group.
-
For Reversed-Phase Chromatography: Dissolving the crude product in a suitable solvent like methanol or acetonitrile is a common starting point.[1] If solubility is still an issue, consider adding a small amount of a basic modifier like ammonium hydroxide to the solvent to deprotonate the carboxylic acid and improve solubility in polar solvents.
-
For Crystallization: A solvent screen is recommended to find an appropriate solvent or solvent mixture. Common solvents for the crystallization of related pyridine carboxylic acids include water, ethanol, and acetonitrile.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of imidazo[1,2-a]pyridine carboxylic acids.
Problem 1: Tailing peaks during silica gel column chromatography.
-
Cause: The basic nitrogen atom of the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silica gel, leading to peak tailing. The carboxylic acid group can also contribute to this phenomenon.
-
Solution: Add a small percentage (0.1-1%) of a modifier to the mobile phase.
-
For the basic nitrogen, adding a volatile base like triethylamine or ammonium hydroxide can mitigate tailing.
-
For the carboxylic acid, adding a volatile acid like formic acid or acetic acid will keep the carboxyl group protonated and reduce its interaction with the silica.[6]
-
Problem 2: Difficulty in separating the product from polar impurities.
-
Cause: The synthesis of imidazo[1,2-a]pyridines can sometimes result in polar byproducts that co-elute with the desired carboxylic acid on normal-phase silica gel.
-
Solution:
-
Switch to Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity and is often effective for purifying polar compounds.[1] A C18-functionalized silica gel is commonly used with mobile phases such as acetonitrile/water or methanol/water.[1]
-
Utilize an Amine-Functionalized Silica: For particularly challenging separations of polar basic compounds, an amine-functionalized silica column can offer different selectivity compared to standard silica.[6][7]
-
Problem 3: The product fails to crystallize.
-
Cause: The presence of impurities, selection of an inappropriate solvent, or the inherent properties of the compound can hinder crystallization.
-
Solution:
-
Initial Purification: First, attempt to purify the compound by flash chromatography to remove the majority of impurities.
-
Solvent Screening: Experiment with a range of solvents with varying polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixtures of solvents, such as methanol/water or ethanol/hexane, are often effective.[3][4]
-
Induce Crystallization: If the compound is slow to crystallize, try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound, or slowly cooling the solution.
-
Data Summary
Table 1: Common Purification Conditions for Imidazo[1,2-a]pyridine Derivatives
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Modifier | Application | Reference(s) |
| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexane | N/A | General purification of imidazo[1,2-a]pyridine amides and esters. | [1] |
| Flash Chromatography | Silica Gel | Dichloromethane / Methanol | Ammonium Hydroxide | Purification of heterocyclic amines. | [6] |
| Reversed-Phase Flash Chromatography | C18 Silica | Acetonitrile / Water | Formic Acid | Purification of polar acidic compounds. | [1][6] |
| Crystallization | N/A | Methanol / Water | N/A | Purification of substituted imidazo[1,2-a]pyridine phosphonopropionic acids. | [4] |
Experimental Protocols
General Protocol for Flash Column Chromatography (Normal Phase)
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent mixture (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude imidazo[1,2-a]pyridine carboxylic acid in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). For acidic compounds that may streak, consider adding 0.1-1% acetic or formic acid to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or water).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask or placing it in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visual Guides
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for common purification problems.
References
- 1. santaisci.com [santaisci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. biotage.com [biotage.com]
"solubility issues of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid in biological assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into aqueous assay buffer. Why is this happening?
A1: This is a common issue for compounds with low aqueous solubility. This compound and its derivatives are known to be poorly soluble in water. While highly soluble in organic solvents like dimethyl sulfoxide (DMSO), a phenomenon known as "solvent shock" can occur upon rapid dilution into an aqueous medium. This drastic change in solvent polarity causes the compound to crash out of solution, leading to precipitation. A related compound, N-Phenylimidazo[1,2-a]pyridine-3-carboxamide, is classified as practically insoluble in water, with a calculated solubility of only 0.012 g/L.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity and off-target effects. For most cell lines, a final DMSO concentration of 0.5% or less is recommended. However, sensitive cell lines or long-term experiments may require a concentration at or below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A3: Yes, the pH of the buffer can significantly impact the solubility of ionizable compounds. As a carboxylic acid, this compound is expected to be more soluble at a higher pH (basic conditions) where the carboxylic acid group is deprotonated (ionized). Conversely, at lower pH (acidic conditions), it will be in its less soluble, protonated form. Therefore, adjusting the pH of your buffer may be a viable strategy to improve its solubility.
Q4: My compound appears to be a "hit" in my primary screen, but the results are not reproducible. Could this be related to solubility?
A4: Yes, inconsistent results are a hallmark of compound precipitation. If the compound precipitates, the actual concentration in solution can vary between experiments, leading to erratic results. Compound precipitation can also lead to false positives in some assay formats, particularly in high-throughput screening, due to light scattering or other artifacts.
Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately Upon Dilution
If you observe immediate precipitation when diluting your DMSO stock of this compound into your aqueous assay buffer, follow this troubleshooting workflow:
Scenario 2: Precipitate Forms Over Time During Incubation
If the solution is initially clear but a precipitate forms during incubation (e.g., at 37°C), this may be due to temperature- or time-dependent solubility issues.
Data Presentation
The following table summarizes the solubility of a compound structurally related to this compound and provides a conceptual illustration of how different solubilization techniques can improve the aqueous solubility of a poorly soluble drug.
| Compound/Technique | Solvent/Vehicle | Apparent Solubility | Fold Increase (vs. Aqueous Buffer) |
| N-Phenylimidazo[1,2-a]pyridine-3-carboxamide (Calculated) | Aqueous | 0.012 g/L (Practically Insoluble)[1] | 1 |
| Poorly Soluble Drug (Conceptual Example) | Aqueous Buffer (pH 7.4) | 1 µg/mL | 1 |
| 1% DMSO in Aqueous Buffer | 5 µg/mL | 5 | |
| 5% DMSO / 5% Solutol® HS 15 in Aqueous Buffer | 50 µg/mL | 50 | |
| pH 9.0 Buffer | 30 µg/mL | 30 | |
| 10 mM Hydroxypropyl-β-Cyclodextrin in Aqueous Buffer | 100 µg/mL | 100 |
Note: The conceptual data is for illustrative purposes to demonstrate the potential impact of different formulation strategies.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM) in high-purity, anhydrous DMSO.
-
Weigh the compound: Carefully weigh the powdered compound in a sterile microcentrifuge tube or vial.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually confirm that the solution is clear and free of any solid particles.
-
Store: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Assay Buffer
This protocol helps determine the maximum concentration at which the compound remains soluble in your specific assay buffer.
-
Prepare a serial dilution: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO.
-
Prepare the assay plate: In a new, clear 96-well plate, add your assay buffer to each well (e.g., 198 µL).
-
Add the compound: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.
-
Mix and incubate: Mix the plate on a plate shaker for 2 minutes. Incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Measure turbidity: Read the absorbance of the plate at a wavelength of 620 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine the kinetic solubility: The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility limit under your assay conditions.
Protocol 3: pH Adjustment to Enhance Solubility
-
Prepare a range of buffers: Prepare a series of buffers with different pH values (e.g., phosphate or borate buffers ranging from pH 6.0 to 9.0).
-
Add the compound: To a small volume of each buffer, add your DMSO stock solution of this compound to a final concentration that is known to precipitate in your standard (e.g., pH 7.4) buffer. Keep the final DMSO concentration consistent and low (e.g., 1%).
-
Equilibrate: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Observe: Visually inspect for precipitation or measure turbidity as described in Protocol 2. This will provide a qualitative understanding of the pH-solubility profile and help identify a suitable pH for your assay.
Protocol 4: Preparation of a Drug-Cyclodextrin Inclusion Complex (Kneading Method)
-
Prepare a paste: In a mortar, add the desired amount of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin. Add a small amount of water to form a thick paste.[2]
-
Add the drug: Slowly add the this compound to the paste.
-
Knead: Triturate the mixture in the mortar for a specified time (e.g., 30-60 minutes). The mixture should remain a paste.
-
Dry: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize and sieve: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can then be used for dissolution studies in your assay buffer.[2]
References
"optimizing reaction conditions for imidazo[1,2-a]pyridine synthesis"
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Inactive catalyst- Incorrect solvent- Suboptimal temperature- Poor quality starting materials- Steric hindrance from bulky substituents | - Catalyst: Ensure the catalyst is fresh or properly activated. For copper-catalyzed reactions, CuBr and CuI are often effective.[1][2] Consider a ligand- and base-free system where applicable.[3]- Solvent: DMF is often a good solvent choice, but screening others like methanol or even water may be necessary depending on the specific reaction.[1][4]- Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others require heating (e.g., 80-110°C).[1][5]- Starting Materials: Verify the purity of your 2-aminopyridine and other reactants. Impurities can inhibit the reaction.- Substituents: Electron-rich substrates tend to give better yields than electron-deficient ones.[1] For sterically hindered substrates, longer reaction times or higher temperatures may be needed. |
| Formation of Side Products | - Competing reaction pathways- Over-reaction or decomposition at high temperatures- Presence of water or other nucleophiles | - Reaction Control: Use milder reaction conditions if possible. For multicomponent reactions, the order of addition of reactants can sometimes influence the outcome.- Temperature: Lower the reaction temperature to minimize decomposition.- Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | - Product co-eluting with starting materials or byproducts- Product is an oil or difficult to crystallize | - Chromatography: Optimize your column chromatography conditions (e.g., solvent gradient, choice of stationary phase).- Crystallization: Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.- Derivatization: If the product is an oil, consider converting it to a solid derivative (e.g., a salt) for easier purification. |
| Reaction Stalls Before Completion | - Catalyst deactivation- Insufficient reagent | - Catalyst: Add a fresh portion of the catalyst.- Reagents: Ensure all reagents are present in the correct stoichiometric amounts. For some reactions, using a slight excess of one reagent can drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: Several robust methods are available. The most common include:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. This method is known for its efficiency and high atom economy.[6]
-
Copper-Catalyzed Reactions: These include various coupling and cyclization strategies, often utilizing copper(I) salts like CuI or CuBr.[1][2][7] They are valued for their functional group tolerance.
-
Condensation Reactions: This classic approach typically involves the reaction of a 2-aminopyridine with an α-haloketone.[8]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst is crucial and depends on the specific synthetic route.
-
For GBB reactions , Lewis acids like Sc(OTf)₃ or catalysts like NH₄Cl can be effective.[6]
-
For oxidative C-N bond formation , copper catalysts such as CuBr or CuI are frequently used, sometimes in combination with an oxidant like air.[1][3]
-
Iodine can also serve as a cost-effective and environmentally benign catalyst in some multicomponent reactions.[9]
Q3: What is the optimal temperature for imidazo[1,2-a]pyridine synthesis?
A3: The optimal temperature is highly dependent on the specific reaction. Some GBB reactions can proceed efficiently at room temperature, while many copper-catalyzed reactions require heating to temperatures ranging from 80°C to 110°C to achieve good yields.[1][5][6] It is always recommended to perform small-scale temperature optimization experiments for your specific substrates.
Q4: Can microwave irradiation be used to improve reaction times?
A4: Yes, microwave-assisted synthesis can significantly reduce reaction times. For example, in the GBB reaction, microwave irradiation has been shown to decrease the reaction time from 8 hours to just 30 minutes while maintaining a high yield.[6]
Q5: Are there any "green" or environmentally friendly methods for this synthesis?
A5: Yes, there is a growing focus on developing greener synthetic routes. This includes:
-
Using air as a cheap and non-toxic oxidant in copper-catalyzed reactions.[1]
-
Employing water as a solvent.[4]
-
Utilizing catalyst-free conditions when possible.[8]
-
Performing one-pot, multicomponent reactions to reduce waste and improve efficiency.[6]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key parameters for different synthetic methods to provide a clear comparison.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Copper-Catalyzed One-Pot [1] | Aminopyridine, Nitroolefin | CuBr, Air (oxidant) | DMF | 80 | - | up to 90 |
| Groebke-Blackburn-Bienaymé [6] | 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanide | NH₄Cl | - | 60 | 8 | ~82 |
| GBB (Microwave-Assisted) [6] | 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanide | NH₄Cl | - | - | 0.5 | 89 |
| Iodine-Catalyzed MCR [9] | Aryl aldehyde, 2-Aminopyridine, tert-Butyl isocyanide | Iodine | Ethanol | Room Temp | - | Moderate to Good |
| Aza-Friedel–Crafts Reaction [5] | 2-Phenylimidazo[1,2-a]pyridine, Aldehyde, Morpholine | Y(OTf)₃ | Toluene | 110 | 12 | 75-85 |
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins[1]
This protocol describes a one-pot synthesis using air as an oxidant.
-
To a reaction tube, add 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol).
-
Add DMF (2.0 mL) as the solvent.
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture at this temperature and monitor the progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.
Protocol for Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction[6]
This protocol outlines a microwave-assisted, one-pot synthesis.
-
In a microwave-safe vessel, combine 2-azidobenzaldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and NH₄Cl (catalytic amount).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (optimized for your specific microwave unit) for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Visualizations
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Scaling Up 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound at scale?
A1: The most prevalent and scalable synthetic strategies involve a multi-step process. A common approach is the initial synthesis of the imidazo[1,2-a]pyridine core, followed by the introduction of the carboxylic acid functionality. One widely used method is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction to produce 3-aminoimidazo[1,2-a]pyridine derivatives, which can then be converted to the carboxylic acid. Another common route involves the synthesis of an ethyl or methyl ester derivative, such as ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, followed by hydrolysis to yield the final carboxylic acid.
Q2: What are the key stages in the production process where challenges are most likely to occur?
A2: Challenges can arise at several key stages of the synthesis. These include:
-
Initial Cyclization Reaction: Controlling the reaction temperature and potential exotherms, especially in large reactors, is critical. Side product formation can also be more pronounced at scale.
-
Ester Hydrolysis: Achieving complete and controlled hydrolysis of the ester precursor without degradation of the imidazopyridine core can be challenging. Monitoring the reaction progress is crucial.
-
Work-up and Isolation: The amphoteric nature of the carboxylic acid can complicate extraction and isolation procedures. Precipitation and crystallization conditions need to be carefully optimized for large batches.
-
Purification: Removing closely related impurities and achieving the desired purity specifications often requires robust crystallization methods, as chromatographic purification is generally not feasible for large quantities.
Q3: Are there any known stable intermediates in the synthesis that can be isolated and characterized?
A3: Yes, in the ester hydrolysis route, the ethyl or methyl ester of this compound is a stable and isolable intermediate. Its purity should be confirmed before proceeding to the hydrolysis step to ensure the quality of the final product. In the GBB reaction pathway, the initial 3-aminoimidazo[1,2-a]pyridine product is also a stable intermediate.
Troubleshooting Guides
Problem 1: Low Yield in the Initial Cyclization Reaction
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using appropriate analytical techniques like HPLC or TLC. - Ensure accurate stoichiometry of reactants. - Verify the quality and purity of starting materials, as impurities can inhibit the reaction. |
| Side Product Formation | - Optimize the reaction temperature. Run small-scale experiments to determine the optimal temperature profile that favors the desired product. - Investigate the effect of reactant addition order and rate. Slow addition of one reactant to the others can sometimes minimize side reactions. - Analyze the reaction mixture to identify major byproducts and adjust conditions to suppress their formation. |
| Catalyst Deactivation | - If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvents. - Consider using a higher catalyst loading or a more robust catalyst. |
Problem 2: Incomplete Hydrolysis of the Ester Precursor
| Potential Cause | Troubleshooting Steps |
| Insufficient Base or Acid | - Ensure the stoichiometric amount of base (e.g., NaOH, KOH) or acid (e.g., HCl) is used for hydrolysis. - Monitor the pH of the reaction mixture to ensure it remains in the optimal range for hydrolysis. |
| Poor Solubility of the Ester | - Use a co-solvent (e.g., ethanol, methanol) to improve the solubility of the ester in the aqueous hydrolysis medium. - Increase the reaction temperature to enhance solubility and reaction rate, while monitoring for potential degradation. |
| Reaction Time Too Short | - Extend the reaction time and monitor for completion by HPLC, checking for the disappearance of the ester peak. |
Problem 3: Difficulty in Isolating the Carboxylic Acid Product
| Potential Cause | Troubleshooting Steps |
| Product Remains in Solution | - Carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid to induce precipitation. - If the product is soluble in the reaction solvent, consider an anti-solvent addition to promote crystallization. - Concentrate the reaction mixture to increase the product concentration and facilitate precipitation. |
| Formation of an Oil or Gummy Solid | - Optimize the crystallization conditions, including solvent system, temperature, and cooling rate. - Try seeding the solution with a small amount of pure product to induce the formation of a crystalline solid. - Perform a solvent screen to find a suitable solvent system for crystallization. |
| Emulsion Formation During Work-up | - Add a small amount of brine or a different organic solvent to break the emulsion. - Allow the mixture to stand for an extended period to allow for phase separation. - Centrifugation can be effective for breaking emulsions at a larger scale. |
Problem 4: Product Fails to Meet Purity Specifications
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Improve the efficiency of the preceding reaction step to ensure complete conversion. - Optimize the work-up procedure to effectively remove unreacted starting materials. |
| Formation of Closely Related Impurities | - Develop a robust crystallization method. This may involve screening different solvents and optimizing the temperature profile. - Consider a salt formation and crystallization step to purify the carboxylic acid. - If impurities are still present, a re-slurry or a second crystallization may be necessary. |
| Trapped Solvents | - Ensure the product is dried under appropriate conditions (temperature and vacuum) for a sufficient amount of time. - Analyze the product for residual solvents using techniques like GC-HS. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Phenylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is a representative method for the synthesis of the ester intermediate.
-
Reaction Setup: In a suitable reactor, suspend 2-aminopyridine in a solvent such as ethanol or toluene.
-
Reagent Addition: Add ethyl 2-phenyl-3-oxobutanoate to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Hydrolysis of Ethyl 2-Phenylimidazo[1,2-a]pyridine-3-carboxylate
This protocol outlines the hydrolysis of the ester to the final carboxylic acid.
-
Reaction Setup: Dissolve the ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the ester is no longer detected.
-
Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with a non-polar organic solvent to remove any non-acidic impurities.
-
Precipitation: Carefully acidify the aqueous layer with an acid, such as hydrochloric acid, to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Method | Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| One-pot | Acetophenone, 2-aminopyridine, [Bmim]Br3 | Na2CO3 / Solvent-free | 0.67 | 72-89 | [1] |
| Multicomponent | 2-aminopyridine, aldehyde, isocyanide | Acid catalyst / Ethanol | 1 | High | [2] |
Visualizations
Caption: A typical workflow for the synthesis of this compound.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
"avoiding regioisomer formation in imidazopyridine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during imidazopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioisomers formed during imidazopyridine synthesis?
A1: Imidazopyridines are a class of heterocyclic compounds with a fused imidazole and pyridine ring. Depending on the position of the nitrogen atom in the pyridine ring and the fusion pattern, several isomeric forms exist. The most common isomers encountered during synthesis are imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines.[1] The formation of a specific regioisomer is highly dependent on the starting materials and reaction conditions. For instance, the reaction of a substituted 2-aminopyridine can lead to a mixture of regioisomeric imidazopyridine products due to the possibility of cyclization at either of the two nitrogen atoms in the 2-aminopyridine ring.[2]
Q2: What are the key factors influencing regioselectivity in imidazopyridine synthesis?
A2: The regiochemical outcome of imidazopyridine synthesis is primarily influenced by a combination of electronic and steric effects of the substituents on the pyridine ring, the choice of catalyst and ligands, solvent, and reaction temperature.[2]
-
Electronic Effects: Electron-donating groups on the 2-aminopyridine ring can enhance the nucleophilicity of the ring nitrogen, potentially directing the cyclization pathway. Conversely, electron-withdrawing groups can decrease its nucleophilicity.[2]
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder one possible cyclization site, thereby favoring the formation of a specific regioisomer.[2]
-
Catalysts and Ligands: In transition-metal-catalyzed reactions, the choice of metal (e.g., Pd, Cu) and the coordinating ligand plays a crucial role in directing the regioselectivity of C-N bond formation.[1][3] For example, the use of specific ligands like XantPhos with a palladium catalyst has been shown to be effective in controlling the regioselective synthesis of C-2 substituted imidazo[4,5-c]pyridines.[1]
-
Reaction Conditions: The solvent and temperature can significantly impact the reaction pathway and the ratio of regioisomers formed.[2]
Troubleshooting Guides
Issue 1: Formation of an undesired regioisomer mixture in the synthesis of imidazo[4,5-b]pyridines.
-
Root Cause: The cyclization of 2,3-diaminopyridine derivatives with aldehydes or carboxylic acids can lead to the formation of both imidazo[4,5-b] and imidazo[4,5-c]pyridines. The regioselectivity is often poor, resulting in difficult-to-separate mixtures.
-
Troubleshooting Workflow:
-
Solutions and Experimental Protocols:
-
Solution 1: Utilize a Directing Group: The introduction of a directing group on one of the amino functionalities of the diaminopyridine can force the cyclization to occur at a specific nitrogen atom.
-
Experimental Protocol: Directed Solid-Phase Synthesis This method allows for the directed preparation of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines by utilizing a solid-phase strategy where one of the reacting amines is polymer-supported. [4] 1. React a key pyridine building block with a polymer-supported amine. 2. Replace the second chlorine atom with a solution-phase amine. 3. Reduce the nitro group. 4. Perform the final imidazole ring closure with an aldehyde. The choice of which amine (primary or secondary) is on the solid support versus in solution directs the regioselectivity of the cyclization. [4]
-
-
Solution 2: Catalyst and Ligand Optimization: In palladium-catalyzed cross-coupling reactions, the ligand can significantly influence the regiochemical outcome.
-
Experimental Protocol: Palladium-Catalyzed C-N Coupling For the regioselective synthesis of C-2 substituted imidazo[4,5-c]pyridines, a palladium-catalyzed C-N bond formation reaction can be employed. [1] 1. Combine the appropriate 2-halo-imidazo[4,5-b]pyridine with a pyridone nucleophile. 2. Use a catalytic system of Pd(OAc)2 and XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene). 3. Reflux the reaction mixture in a suitable solvent like t-butanol. This protocol has been reported to yield products in the range of 49-95%. [1]
-
-
Data Presentation: Effect of Catalyst and Ligand on Regioselectivity
-
| Catalyst System | Ligand | Desired Regioisomer | Yield (%) | Reference |
| Pd(OAc)2 | XantPhos | Imidazo[4,5-c]pyridine | 49-95 | [1] |
| CuI / Phenanthroline | Phenanthroline | Imidazo[4,5-b]pyridine | Moderate to Good | [1] |
| Al3+-K10 Clay | - | Imidazo[4,5-b]pyridine | 80-93 | [1] |
Issue 2: Poor regioselectivity in the synthesis of 3-substituted imidazo[1,2-a]pyridines.
-
Root Cause: The reaction of 2-aminopyridines with α-haloketones can sometimes lead to the formation of the undesired 2-substituted isomer or a mixture of both 2- and 3-substituted products.
-
Troubleshooting Workflow:
A workflow to achieve regioselective 3-substitution.
-
Solutions and Experimental Protocols:
-
Solution 1: Regiospecific Synthesis via a Multi-step Route: A well-established method to ensure the exclusive formation of 3-substituted imidazo[1,2-a]pyridines involves a multi-step synthesis.
-
Experimental Protocol: Synthesis of Zolpidem Intermediate A common strategy involves the initial synthesis of the imidazo[1,2-a]pyridine core followed by functionalization at the 3-position. [5] 1. React 2-amino-5-methylpyridine with 2-bromo-1-(p-tolyl)ethan-1-one to form the imidazopyridine core. 2. Introduce a dimethylaminomethyl group at the 3-position using formalin and dimethylamine. 3. Convert the dimethylaminomethyl group to an acetonitrile group via reaction with methyl iodide followed by sodium cyanide. [5]
-
-
Solution 2: Lewis Acid Catalysis for C3-H Alkylation: Direct C-H functionalization at the 3-position can be achieved with high regioselectivity using a Lewis acid catalyst.
-
Experimental Protocol: Yb(OTf)3 Catalyzed C3–H Alkylation This method allows for the direct alkylation of imidazopyridines at the C3 position. [6] 1. Combine imidazo[1,2-a]pyridine (1.0 mmol) and a donor-acceptor cyclopropane (1.0 mmol). 2. Add Yb(OTf)3 (25 mol %) as the catalyst. 3. Use acetonitrile (3 mL) as the solvent. 4. Heat the reaction mixture at 100 °C for 24 hours. This protocol has been shown to provide C3-alkylated products in yields up to 96%. [6]
-
-
Data Presentation: Optimization of C3-H Alkylation Reaction
-
| Catalyst Loading (mol %) | Temperature (°C) | Solvent | Yield of 3-alkylated product (%) | Reference |
| 10 | 80 | Dichloromethane | Low | [6] |
| 15 | 80 | Acetonitrile | 45 | [6] |
| 20 | 100 | Acetonitrile | 53 | [6] |
| 25 | 100 | Acetonitrile | 96 | [6] |
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
"troubleshooting guide for imidazo[1,2-a]pyridine cell-based assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing a systematic approach to problem-solving.
Issue 1: High Variability or Poor Reproducibility in Assay Results
High variability between replicate wells or between experiments is a common challenge that can obscure the true effect of the imidazo[1,2-a]pyridine compound.
Possible Causes and Solutions:
-
Compound Solubility: Poor aqueous solubility is a frequent issue with heterocyclic compounds like imidazo[1,2-a]pyridines, which can lead to inconsistent concentrations in the assay medium.[1]
-
Troubleshooting Steps:
-
Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound in the specific cell culture medium being used.[1]
-
Use of Co-solvents: Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls.[2]
-
Sonication: Briefly sonicate the final diluted solution to aid dissolution before adding it to the cells.
-
Amorphous Solid Dispersions (ASDs): For persistently insoluble compounds, consider creating an ASD by spray drying with a suitable polymer carrier (e.g., PVP, HPMC-AS) to enhance solubility.[1]
-
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.
-
Cell Counting: Ensure accurate cell counting using a hemocytometer or an automated cell counter.
-
Homogeneous Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell clumping.
-
-
-
Edge Effects: Evaporation from wells at the edge of a microplate can concentrate media components and compounds, leading to skewed results.
-
Troubleshooting Steps:
-
Plate Hydration: Add sterile PBS or water to the empty wells around the perimeter of the plate.
-
Plate Sealing: Use breathable plate sealers to minimize evaporation.
-
Incubator Humidity: Ensure the incubator has adequate humidity.
-
-
Issue 2: Unexpected or No Cytotoxicity Observed
When an imidazo[1,2-a]pyridine derivative does not produce the expected cytotoxic effect, it can be due to several factors ranging from compound inactivity to technical errors.
Possible Causes and Solutions:
-
Compound Stability: The compound may be unstable in the cell culture medium over the incubation period.
-
Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.
-
Assay Interference: The compound may interfere with the assay readout.
-
Troubleshooting Steps:
-
Assay Compatibility: For colorimetric assays like MTT, some compounds can chemically interact with the detection reagent. Run a control plate with the compound and media but without cells to check for direct effects on the reagent.
-
Fluorescence Interference: Imidazo[1,2-a]pyridines are known to be fluorescent.[5][6] If using a fluorescence-based assay, measure the intrinsic fluorescence of the compound at the assay's excitation and emission wavelengths.
-
-
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine compound is poorly soluble in aqueous media. What should I do?
A1: This is a common challenge.[1] Start by preparing a high-concentration stock solution in 100% DMSO. For your working solution, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.5%). Vortexing or brief sonication can help. If solubility issues persist, you may need to explore formulation strategies like creating amorphous solid dispersions.[1]
Q2: I am observing high background fluorescence in my assay. Could my imidazo[1,2-a]pyridine be the cause?
A2: Yes, the imidazo[1,2-a]pyridine scaffold is a known fluorophore.[5][6] Its intrinsic fluorescence can interfere with fluorescence-based assays. To address this, run parallel control wells containing your compound in media without cells to measure and subtract the background fluorescence. Alternatively, consider using a non-fluorescent assay method, such as a luminescence-based viability assay or a colorimetric assay like MTT.
Q3: How do I determine the mechanism of action of my imidazo[1,2-a]pyridine compound?
A3: A multi-assay approach is recommended. After confirming cytotoxicity with an initial viability assay (e.g., MTT), you can investigate the mechanism through:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to see if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[2][3]
-
Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to determine if the compound induces apoptosis.[2][3]
-
Western Blotting: Analyze key signaling pathways commonly modulated by imidazo[1,2-a]pyridines, such as the AKT/mTOR or STAT3/NF-κB pathways, by probing for phosphorylated and total protein levels.[2][3]
Q4: What are some common signaling pathways affected by imidazo[1,2-a]pyridine derivatives?
A4: Imidazo[1,2-a]pyridines are known to modulate several critical signaling pathways in cancer cells. Key pathways include:
-
AKT/mTOR Pathway: Many derivatives inhibit this pathway, which is often overactive in cancer, leading to reduced cell proliferation and apoptosis.[2][3]
-
STAT3/NF-κB Pathway: Some compounds show anti-inflammatory effects by modulating this pathway.[2]
Data Presentation
Table 1: Cytotoxic Activity (IC₅₀) of Representative Imidazo[1,2-a]pyridine Compounds
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several imidazo[1,2-a]pyridine compounds across various cancer cell lines after 48 hours of treatment. Data are presented as mean ± standard deviation.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Compound 5 | A375 | Melanoma | 30.1 ± 1.8 | [2] |
| HeLa | Cervical Cancer | 44.6 ± 3.5 | [2] | |
| Compound 6 | A375 | Melanoma | 9.7 ± 0.9 | [2] |
| WM115 | Melanoma | 12.5 ± 1.3 | [2] | |
| HeLa | Cervical Cancer | 15.2 ± 1.1 | [2] | |
| Compound 7 | A375 | Melanoma | 20.4 ± 1.5 | [2] |
| WM115 | Melanoma | 28.9 ± 2.4 | [2] | |
| HeLa | Cervical Cancer | 35.8 ± 2.9 | [2] | |
| IP-5 | HCC1937 | Breast Cancer | 45.0 | [7][8] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [7][8] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of imidazo[1,2-a]pyridine compounds.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.[2]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubate for the desired period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol quantifies the percentage of cells in different phases of the cell cycle after treatment.
Materials:
-
6-well plates
-
Imidazo[1,2-a]pyridine compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as required for the experiment.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while gently vortexing.[2]
-
Incubate at -20°C for at least 2 hours.[2]
-
Centrifuge the cells and wash with PBS to remove the ethanol.[2]
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[2]
-
Incubate for 30 minutes at room temperature in the dark.[2]
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.[2]
Visualizations
Diagrams of Workflows and Signaling Pathways
Initial workflow for troubleshooting poor compound solubility in assays.
Workflow for evaluating the anticancer activity of Imidazo[1,2-a]pyridines.
Inhibition of the AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Delivery of Imidazopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug delivery of imidazopyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to address common challenges encountered during the formulation and delivery of imidazopyridine derivatives.
1. Solubility and Dissolution Rate Enhancement
Q1: My imidazopyridine derivative has very low aqueous solubility, leading to poor dissolution and bioavailability. What formulation strategies can I employ to overcome this?
A1: Low aqueous solubility is a common challenge for many Biopharmaceutics Classification System (BCS) Class II drugs, a category many imidazopyridine derivatives fall into. Here are several effective strategies:
-
Solid Dispersions: This is a highly effective technique for improving the dissolution rate and bioavailability of poorly soluble drugs like zolpidem tartrate. By dispersing the drug in a hydrophilic carrier, the particle size is reduced to a molecular level, and wettability is increased.
-
Troubleshooting:
-
Problem: The drug recrystallizes out of the solid dispersion over time.
-
Solution: Ensure the chosen polymer has good miscibility with the drug. The drug-to-polymer ratio is also critical; a higher polymer concentration can help prevent recrystallization. Consider using polymers with a high glass transition temperature (Tg).
-
Problem: The solid dispersion is difficult to handle or process into a final dosage form.
-
Solution: Optimize the manufacturing process (e.g., spray drying, hot-melt extrusion). The choice of carrier can also influence the physical properties of the solid dispersion.
-
-
-
Lipid-Based Formulations: These formulations can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state, thereby bypassing the dissolution step. Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are common lipid-based approaches.
-
Troubleshooting:
-
Problem: The drug precipitates out of the lipid formulation upon dilution in the gastrointestinal tract.
-
Solution: The formulation may require the addition of a surfactant or co-surfactant to maintain the drug in a solubilized state within the micelles or emulsion droplets that form. In vitro lipolysis models can be used to predict in vivo performance and the potential for precipitation.
-
Problem: The lipid formulation shows poor physical stability (e.g., phase separation).
-
Solution: Carefully screen and select excipients for their miscibility and compatibility. The ratio of oil, surfactant, and co-surfactant is crucial for forming a stable system.
-
-
-
Nanoparticle Formulations: Encapsulating the imidazopyridine derivative into nanoparticles can increase the surface area for dissolution and can be tailored for targeted delivery. For zolpidem, nanoparticle-impregnated buccal films and intranasal microcontainers have been developed to prolong its action and enhance absorption.[1]
-
Troubleshooting:
-
Problem: Low drug loading or encapsulation efficiency in the nanoparticles.
-
Solution: Optimize the formulation parameters, such as the drug-to-polymer ratio and the manufacturing process (e.g., homogenization speed, sonication time). The choice of polymer and solvent system can also significantly impact loading efficiency.
-
Problem: High initial burst release of the drug from the nanoparticles.
-
Solution: This can be due to the drug being adsorbed on the surface of the nanoparticles. Modifying the surface of the nanoparticles or using a different polymer with stronger drug-polymer interactions can help control the initial release.
-
-
2. Bioavailability and Permeability Challenges
Q2: My imidazopyridine derivative shows good solubility in my formulation, but the oral bioavailability is still low. What could be the issue?
A2: If solubility is not the limiting factor, poor permeability across the intestinal epithelium could be the reason for low bioavailability. A common issue for this class of compounds is P-glycoprotein (P-gp) mediated efflux.
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter in the intestinal wall that can pump drugs back into the intestinal lumen, reducing their net absorption.
-
Troubleshooting:
-
Problem: How can I determine if my compound is a P-gp substrate?
-
Solution: In vitro cell-based assays, such as Caco-2 permeability studies, can be used to assess the efflux ratio of your compound. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for P-gp.
-
Problem: How can I overcome P-gp efflux?
-
Solution:
-
Structural Modification: In some cases, medicinal chemistry efforts can modify the structure of the imidazopyridine derivative to reduce its affinity for P-gp. For example, the introduction of a fluorine-substituted piperidine has been shown to significantly reduce P-gp mediated efflux and improve bioavailability.[2]
-
Formulation with P-gp Inhibitors: Co-administering the drug with a P-gp inhibitor can increase its absorption. Many pharmaceutical excipients, such as Cremophor® EL and Tween® 80, have P-gp inhibitory effects.
-
-
-
3. Formulation Stability
Q3: How can I assess the stability of my imidazopyridine derivative in my formulation?
A3: A stability-indicating assay method is crucial for determining the stability of your formulation. This is a validated analytical method that can accurately quantify the drug in the presence of its degradation products, process impurities, and excipients.
-
Method Development: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection are commonly used. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Forced Degradation Studies: To develop a stability-indicating method, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analytical method must be able to separate the intact drug from these degradation products.
Quantitative Data Tables
Table 1: Formulation Parameters for Zolpidem Tartrate Solid Dispersions
| Formulation Code | Drug:Carrier Ratio (Zolpidem:Poloxamer-188) | Preparation Method | Drug Content (%) | In Vitro Drug Release after 30 min (%) |
| F1 | 1:1 | Solvent Evaporation | 98.5 ± 0.45 | 85.2 ± 2.1 |
| F2 | 1:3 | Solvent Evaporation | 99.1 ± 0.32 | 92.7 ± 1.8 |
| F3 | 1:5 | Solvent Evaporation | 99.5 ± 0.21 | 98.9 ± 1.5 |
| F4 | 1:1 | Melting | 97.9 ± 0.51 | 82.4 ± 2.5 |
| F5 | 1:3 | Melting | 98.8 ± 0.39 | 89.6 ± 2.0 |
| F6 | 1:5 | Melting | 99.2 ± 0.28 | 95.3 ± 1.7 |
Data compiled from studies on solid dispersion formulations of zolpidem tartrate.
Table 2: Pharmacokinetic Parameters of Zolpidem from different formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Oral Tablet | 35.8 ± 5.6 | 0.75 | 150.2 ± 25.4 |
| Nanoparticle Buccal Film | 52.54 ± 8.22 | 1.5 | 236.00 ± 39.51 |
This table presents a comparison of pharmacokinetic parameters for a conventional oral tablet and a nanoparticle-based buccal film formulation of zolpidem.[1]
Experimental Protocols
Protocol 1: Preparation of Imidazopyridine Derivative-Loaded Nanoparticles by Double Emulsion Solvent Evaporation
Objective: To prepare polymeric nanoparticles encapsulating a hydrophilic imidazopyridine derivative.
Materials:
-
Imidazopyridine derivative
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Primary Emulsion (w/o): a. Dissolve a specific amount of the imidazopyridine derivative in a small volume of deionized water. b. Dissolve a known amount of PLGA in DCM. c. Add the aqueous drug solution to the organic PLGA solution. d. Emulsify the mixture using a high-speed homogenizer or a probe sonicator for 1-2 minutes on an ice bath to form a water-in-oil (w/o) primary emulsion.
-
Secondary Emulsion (w/o/w): a. Prepare an aqueous solution of PVA (e.g., 1-5% w/v). b. Add the primary emulsion to the PVA solution. c. Homogenize or sonicate the mixture again for 2-5 minutes on an ice bath to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a larger volume of deionized water. b. Stir the mixture at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and washing steps two more times to remove any unencapsulated drug and residual PVA.
-
Lyophilization: a. Freeze the final nanoparticle suspension at -80°C. b. Lyophilize the frozen sample for 24-48 hours to obtain a dry nanoparticle powder. c. Store the lyophilized nanoparticles in a desiccator.
Protocol 2: In Vitro Drug Release Study using USP Apparatus II (Paddle Method)
Objective: To determine the in vitro release profile of an imidazopyridine derivative from a formulated dosage form.
Materials:
-
Formulated dosage form (e.g., tablets, capsules, nanoparticles)
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
USP Apparatus II (Paddle)
-
Syringes with filters (e.g., 0.45 µm)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Apparatus Setup: a. Set up the USP Apparatus II with the appropriate volume of dissolution medium (typically 900 mL). b. Equilibrate the medium to 37 ± 0.5 °C. c. Set the paddle rotation speed to the desired rpm (e.g., 50 or 75 rpm).
-
Sample Introduction: a. Place one unit of the dosage form into each dissolution vessel. b. Start the apparatus immediately.
-
Sampling: a. At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL) from a point midway between the surface of the medium and the top of the paddle. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. c. Filter the collected samples through a 0.45 µm syringe filter.
-
Sample Analysis: a. Analyze the filtered samples for drug content using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: a. Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. b. Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Visualizations
Caption: Experimental workflow for optimizing imidazopyridine derivative drug delivery.
Caption: Troubleshooting decision tree for low bioavailability of imidazopyridine derivatives.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
This guide provides a comprehensive comparison of critical parameters in the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid. The information presented herein is based on established principles of analytical method validation, drawing parallels from methodologies applied to structurally similar imidazole and pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals to aid in the establishment of a robust and reliable analytical procedure.
The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose.[1] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness.[2][3][4]
Experimental Protocol: A Representative HPLC Method
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of small organic molecules.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.2) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[5]
-
Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., 266 nm or 300 nm) is generally suitable.[5][8]
-
Temperature: The column is typically maintained at ambient or a controlled temperature (e.g., 30°C).
Comparative Analysis of Validation Parameters
The following tables summarize the acceptance criteria and potential comparative data for the validation of an HPLC method for this compound. The data presented are representative values based on typical performance characteristics for similar analytical methods.
Table 1: System Suitability System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) |
Table 2: Linearity Linearity demonstrates the direct proportionality between the analyte concentration and the instrumental response.[2]
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Table 3: Accuracy Accuracy is the closeness of the test results to the true value and is often assessed by recovery studies.[2][5]
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Table 4: Precision Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1]
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Table 5: Robustness Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
| Parameter Variation | Acceptance Criteria |
| Flow Rate (± 0.2 mL/min) | System suitability parameters met |
| Mobile Phase Composition (± 2%) | System suitability parameters met |
| Column Temperature (± 5°C) | System suitability parameters met |
| pH of Mobile Phase Buffer (± 0.2) | System suitability parameters met |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
| Parameter | Method of Determination |
| LOD | Based on Signal-to-Noise ratio (typically 3:1) |
| LOQ | Based on Signal-to-Noise ratio (typically 10:1) |
Visualizing the Validation Process
The following diagrams illustrate the workflow of the HPLC method validation process and the logical relationship between the different validation parameters.
Caption: Workflow of the HPLC method validation process.
Caption: Interrelationship of HPLC validation parameters.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Analysis: 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid and Ibuprofen
In the landscape of analgesic and anti-inflammatory drug discovery, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a comparative study of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, a representative of a promising class of heterocyclic compounds, and ibuprofen, a widely established nonsteroidal anti-inflammatory drug (NSAID). This analysis is intended for researchers, scientists, and drug development professionals, offering a juxtaposition of their mechanisms of action, physicochemical properties, and biological activities based on available experimental data.
Physicochemical and Pharmacokinetic Profiles
A fundamental comparison begins with the physicochemical and pharmacokinetic properties of each compound, which are crucial determinants of their biological activity and clinical utility. Ibuprofen is well-characterized in this regard.[1][2][3][4] In contrast, comprehensive data for this compound is less available; therefore, data for related derivatives are presented to offer insights into this class of compounds.
| Property | This compound & Derivatives | Ibuprofen |
| Molecular Formula | C₁₄H₁₀N₂O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 238.24 g/mol | 206.29 g/mol |
| Melting Point | Not available for parent compound. | 75-78 °C[2] |
| Solubility | Data not available for parent compound. | Practically insoluble in water; soluble in organic solvents.[2] |
| Bioavailability | Data not available for parent compound. | 80-100% (oral)[2] |
| Protein Binding | Data not available for parent compound. | >98%[4] |
| Metabolism | Data not available for parent compound. | Hepatic (primarily via CYP2C9)[2][4] |
| Elimination Half-life | Data not available for parent compound. | 2-4 hours[2] |
| Excretion | Data not available for parent compound. | Primarily renal (as metabolites)[2] |
Mechanism of Action: A Tale of Two Pathways
Ibuprofen's mechanism of action is well-established as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] The inhibition of COX-2 is primarily responsible for its therapeutic effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.
The imidazo[1,2-a]pyridine scaffold has been investigated for various biological activities, and some derivatives of this compound have shown anti-inflammatory and analgesic properties.[5][6] Studies on certain derivatives suggest a mechanism that may also involve the inhibition of COX enzymes, with some exhibiting preferential inhibition of COX-2.[7] However, other potential mechanisms for this class of compounds cannot be ruled out and are an active area of research.
References
- 1. Pharmacokinetics of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of COX-2 Inhibition: 2-Phenylimidazo[1,2-a]pyridine Derivatives versus Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of COX-2 Inhibition
The following table summarizes the in vitro inhibitory activities of selected 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives against COX-1 and COX-2 enzymes, with celecoxib as a reference. The data highlights the potency and selectivity of these compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Celecoxib | >10[1] | 0.04[2] | >250 |
| Compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) | 35.6[1][3] | 0.07[1][3] | 508.6[1][3] |
| Parent Imidazo[1,2-a]pyridine with morpholine at C-3 | 15.2[1] | 0.07[1] | 217.1[1] |
Note: A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocols
The following is a detailed methodology for a typical in vitro fluorometric COX-2 inhibitor screening assay, based on commercially available kits and published research.[4][5][6]
In Vitro Fluorometric COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH)
-
Celecoxib (positive control)
-
Test compounds
-
96-well white opaque microplates
-
Fluorometric microplate reader (Excitation/Emission = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the human recombinant COX-2 enzyme with sterile ddH2O. Aliquot and store at -80°C.
-
Prepare a working solution of the COX Cofactor by diluting it in COX Assay Buffer.
-
Prepare the substrate solution by reconstituting Arachidonic Acid in ethanol and then diluting with NaOH and purified water.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to the designated wells:
-
Enzyme Control (EC): COX Assay Buffer.
-
Inhibitor Control (IC): Celecoxib solution.
-
Test Compound (S): Diluted test compound in a suitable solvent (e.g., DMSO).
-
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and the diluted COX Cofactor.
-
Add the Reaction Mix to all wells.
-
Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Experimental Workflow for COX-2 Inhibition Assay
Caption: Workflow of an in vitro fluorometric COX-2 inhibition assay.
COX-2 Signaling Pathway in Inflammation
Caption: The COX-2 signaling pathway and the point of inhibition.
References
- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
Comparative Efficacy of Imidazopyridine Derivatives as Anticancer Agents: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative overview of the efficacy of various imidazopyridine derivatives, supported by experimental data, to aid researchers in the pursuit of novel cancer therapeutics.
Quantitative Efficacy Comparison
The following tables summarize the in vitro cytotoxic activity of several imidazopyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Note: The IC50 values presented below are collated from different studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 | MDA-MB-231 (Breast) | 0.43 | [1][2] |
| Compound 24 | MDA-MB-231 (Breast) | 0.3 | [1][2] |
| Compound 9i | HeLa (Cervical) | 10.62 | [3] |
| Compound 6 | A375 (Melanoma) | 0.14 | [4] |
| Compound 6 | HeLa (Cervical) | 0.21 | [4] |
| C188 | MCF-7 (Breast) | Not explicitly stated as a single value, but dose-dependent effects shown up to 80µM | [5] |
| T47-D (Breast) | Not explicitly stated as a single value, but dose-dependent effects shown up to 80µM | [5] | |
| IP-5 | HCC1937 (Breast) | 45 | [6] |
| IP-6 | HCC1937 (Breast) | 47.7 | [6] |
| IP-7 | HCC1937 (Breast) | 79.6 | [6] |
| HS-104 | MCF-7 (Breast) | 1.2 | [6] |
| HS-106 | MCF-7 (Breast) | < 10 | [6] |
| Compound 8 | HeLa (Cervical) | 0.34 | |
| Compound 8 | MDA-MB-231 (Breast) | 0.32 | |
| Compound 8 | ACHN (Renal) | 0.39 | |
| Compound 8 | HCT-15 (Colon) | 0.31 | |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | |
| Compound 12 | HCT-15 (Colon) | 0.30 | |
| Compound 13 | HCT-15 (Colon) | 0.30 | |
| Imidazopyridine-triazole conjugate 14 | A549 (Lung) | 0.51 | [7] |
| Imidazopyridine-triazole conjugate 15 | A549 (Lung) | 0.63 | [7] |
Mechanisms of Action: Signaling Pathways
Several imidazopyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain imidazopyridine derivatives have been shown to inhibit this pathway, leading to cancer cell death.[4]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazopyridine derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and cancer. Some imidazopyridine derivatives have been found to suppress this pathway.[5]
Caption: Suppression of the Wnt/β-catenin signaling pathway by imidazopyridine derivatives.
Mitochondrial Apoptosis Pathway
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. The mitochondrial (intrinsic) pathway of apoptosis is a key mechanism through which many anticancer agents induce cell death. Some imidazopyridine derivatives have been shown to trigger this pathway.[3]
Caption: Induction of the mitochondrial apoptosis pathway by imidazopyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays used to evaluate the anticancer efficacy of imidazopyridine derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazopyridine derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, reflecting its long-term proliferative capacity.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the imidazopyridine derivative at various concentrations for a specified period (e.g., 24 hours).
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain with a solution like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as having >50 cells) in each well.
-
Data Analysis: Compare the number of colonies in treated wells to the control wells to determine the effect on clonogenic survival.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the imidazopyridine derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
General Experimental Workflow
The following diagram illustrates a typical workflow for the initial evaluation of the anticancer properties of novel imidazopyridine derivatives.
Caption: General experimental workflow for evaluating the anticancer activity of imidazopyridine derivatives.
References
- 1. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling – ScienceOpen [scienceopen.com]
- 5. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
In Vitro Antibacterial Activity of Imidazopyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Imidazopyridine scaffolds have emerged as a promising class of heterocyclic compounds in the quest for novel antibacterial agents.[1][2][3][4] Their diverse pharmacological profiles, including antibacterial, antifungal, and antitumor activities, have spurred extensive research into the synthesis and evaluation of various analogs.[1][2][3] This guide provides an objective in vitro comparison of the antibacterial activity of several imidazopyridine analogs, supported by experimental data, to aid researchers in the development of new therapeutics. The antibacterial efficacy is primarily evaluated based on the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]
Comparative Antibacterial Activity
The antibacterial activity of various imidazopyridine analogs has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The data presented below, collated from multiple studies, highlights the MIC values of different derivatives, offering a comparative overview of their potency.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | Pyran bis-heterocycle | Staphylococcus aureus | 7.8 | [1] |
| 4b | Pyran bis-heterocycle | Staphylococcus aureus | 31.25 | [1] |
| 5a | Pyrazolo-imidazopyridine | Staphylococcus aureus | <2.50 | [3] |
| 5a | Pyrazolo-imidazopyridine | Salmonella typhi | 0.63 | [3] |
| 5a | Pyrazolo-imidazopyridine | Klebsiella pneumoniae | 0.08 | [3] |
| 5a | Pyrazolo-imidazopyridine | Pseudomonas aeruginosa | 0.63 | [3] |
| 5e | Pyrazolo-imidazopyridine | Staphylococcus aureus | 0.08 | [3] |
| 5e | Pyrazolo-imidazopyridine | Methicillin-Resistant S. aureus (MRSA) | 19.53 | [3] |
| 11a-f (range) | Indole-based | Staphylococcus aureus | 0.11–23.45 | [2] |
| 11a-f (range) | Indole-based | Enterococcus faecalis | 0.11–23.45 | [2] |
| 11a-f (range) | Indole-based | Escherichia coli | 0.11–23.45 | [2] |
| 11a-f (range) | Indole-based | Pseudomonas aeruginosa | 0.11–23.45 | [2] |
| 4e | Azo-based | Pseudomonas aeruginosa | 0.5 | [5] |
| 4e | Azo-based | Staphylococcus aureus | 0.5 | [5] |
| 4e | Azo-based | Escherichia coli CTXM | 0.5-0.7 | [5] |
| 4e | Azo-based | Klebsiella pneumoniae NDM | 0.5-0.7 | [5] |
Experimental Protocols
The determination of the in vitro antibacterial activity of imidazopyridine analogs is predominantly carried out using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This method is a standardized and widely accepted technique for assessing the susceptibility of microorganisms to antimicrobial agents.[1][2]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[6]
1. Preparation of Materials:
-
Bacterial Strains: Standardized cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are prepared. The bacterial suspension is adjusted to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL, which corresponds to a 0.5 McFarland standard.[6]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of non-fastidious bacteria.[4]
-
Test Compounds: Stock solutions of the imidazopyridine analogs are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the growth medium to achieve a range of concentrations.[4]
-
Microtiter Plates: Sterile 96-well microtiter plates are used to perform the assay.[4]
2. Assay Procedure:
-
Serial Dilution: A serial twofold dilution of each imidazopyridine analog is prepared directly in the wells of the 96-well plate. Each well will contain a specific concentration of the compound in the broth medium.[7]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. The final inoculum concentration in each well should be approximately 5 × 10⁵ CFU/mL.[8]
-
Controls:
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[1]
3. Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth, which is indicated by the turbidity of the broth.[6]
-
The MIC is recorded as the lowest concentration of the imidazopyridine analog at which there is no visible growth of the bacteria.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of imidazopyridine analogs using the broth microdilution method.
Caption: Workflow for MIC Determination.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. microbe-investigations.com [microbe-investigations.com]
A Head-to-Head Comparison of Imidazopyridine and Quinoline Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, both imidazopyridine and quinoline scaffolds have emerged as privileged structures, demonstrating significant potential in modulating key inflammatory pathways. This guide provides a head-to-head comparison of their anti-inflammatory profiles, supported by experimental data on their inhibitory activities against crucial targets and their mechanisms of action.
Mechanism of Action: A Tale of Two Scaffolds
Both imidazopyridine and quinoline derivatives exert their anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of a wide array of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.
Imidazopyridine derivatives have been shown to inhibit the NF-κB signaling cascade, often leading to a downstream reduction in the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Some imidazopyridine compounds also exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of pain and inflammation.[3]
Quinoline derivatives similarly modulate the NF-κB pathway to attenuate the inflammatory response.[4] Their anti-inflammatory prowess is also attributed to the inhibition of COX enzymes, with some derivatives showing selectivity for the inducible COX-2 isoform over the constitutive COX-1, a desirable trait for reducing gastrointestinal side effects.[5][6]
Signaling Pathway Overview
The following diagram illustrates the general inflammatory signaling pathway and highlights the points of intervention for both imidazopyridine and quinoline derivatives.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activities of representative imidazopyridine and quinoline derivatives against key inflammatory targets. It is important to note that the data is compiled from different studies, and direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions.
Inhibition of TNF-α Production
| Compound Class | Specific Derivative | Cell Line | Stimulus | IC50 (µM) | Reference |
| Imidazopyridine | Methyl ester 3b | Jurkat T cells | PMA/Ionomycin | 3.6 | [7] |
| Imidazopyridine | Methyl ester 3b | U937 cells | PMA/LPS | 4.6 | [7] |
| Imidazopyridine | SK&F 86002 | RAW 264.7 | LPS | 5 | [1] |
| Imidazopyridine | LASSBio-1504 (1a) | Mouse Peritoneal Macrophages | LPS | 0.62 | [2] |
| Imidazopyridine | LASSBio-1504 (1b) | Mouse Peritoneal Macrophages | LPS | 0.34 | [2] |
| Imidazopyridine | LASSBio-1504 (1i) | Mouse Peritoneal Macrophages | LPS | 0.21 | [2] |
| Quinoline | Hybrid 8h | RAW 264.7 | LPS | 0.40 | [8] |
| Quinoline | Hybrid 8j | RAW 264.7 | LPS | 8.41 | [8] |
| Quinoline | Hybrid 8m | RAW 264.7 | LPS | 1.83 | [8] |
Inhibition of Cyclooxygenase (COX) Enzymes
| Compound Class | Specific Derivative | Enzyme | IC50 (µM) | Reference |
| Imidazopyridine | Compound 3f | COX-1 | 21.8 | [3] |
| Imidazopyridine | Compound 3f | COX-2 | 9.2 | [3] |
| Imidazopyridine | Compound 5e | COX-1 | >100 | [9] |
| Imidazopyridine | Compound 5e | COX-2 | 5.15 | [9] |
| Quinoline | Compound 12c | COX-1 | >50 | [6] |
| Quinoline | Compound 12c | COX-2 | 0.1 | [6] |
| Quinoline | Compound 14a | COX-1 | >50 | [6] |
| Quinoline | Compound 14a | COX-2 | 0.11 | [6] |
| Quinoline | Compound 9d | COX-1 | 34.4 | [10] |
| Quinoline | Compound 9d | COX-2 | 0.063 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol Details (based on a colorimetric assay):
-
Reagent Preparation: Prepare solutions of purified ovine or human recombinant COX-1 and COX-2 enzymes, heme cofactor, and the test compound at various concentrations in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Pre-incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well. Then, add the test compound or vehicle control. Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid, the natural substrate for COX enzymes.
-
Detection: The peroxidase activity of COX is monitored by the appearance of an oxidized chromogen, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically (e.g., at 590 nm).
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the log of the compound concentration.
TNF-α Inhibition Assay in LPS-Stimulated Macrophages
This cell-based assay measures the ability of a compound to inhibit the production and secretion of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
Protocol Details:
-
Cell Culture: Culture murine macrophage-like RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 to 2 hours.
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce the production of TNF-α. Incubate for a specific period, typically 18-24 hours.[11]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. This typically involves capturing the TNF-α with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting colorimetric or chemiluminescent signal.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and to assess the inhibitory effect of a compound on this pathway.
Protocol Details:
-
Cell Transfection: Transfect a suitable cell line, such as Human Embryonic Kidney (HEK) 293 cells, with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing a control reporter, such as Renilla luciferase, is often performed for normalization.[3][7]
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. After allowing the cells to adhere, pre-treat them with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for a period of 6-8 hours to induce the expression of the luciferase reporter gene.[7]
-
Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Add the luciferase substrate (luciferin) to the cell lysate and measure the resulting luminescence using a luminometer. If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control and determine the IC50 value.
Conclusion
Both imidazopyridine and quinoline scaffolds represent promising starting points for the development of novel anti-inflammatory agents. The available data suggests that derivatives from both classes can potently inhibit key inflammatory mediators and pathways. Quinoline derivatives, in some cited studies, have shown remarkable selectivity for COX-2, which is a highly sought-after property in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). Imidazopyridine derivatives have demonstrated potent inhibition of TNF-α production, a critical cytokine in many inflammatory diseases.
The choice between these two scaffolds for further drug development will likely depend on the specific inflammatory condition being targeted, the desired selectivity profile, and the overall pharmacokinetic and safety properties of the individual derivatives. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel anti-inflammatory compounds.
References
- 1. 4.7. Assay of COX-2 Enzymatic Activity [bio-protocol.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 6. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anticancer Potential: A Comparative Guide to In Vitro Assays for Novel Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vitro Assay Performance for Novel Imidazopyridine Anticancer Candidates, Supported by Experimental Data.
The quest for novel anticancer therapeutics has identified imidazopyridines as a promising class of compounds. Their diverse pharmacological activities necessitate rigorous in vitro validation to identify lead candidates for further development. This guide provides a comparative overview of key in vitro assays used to characterize the anticancer properties of novel imidazopyridines, presenting experimental data, detailed protocols, and visual workflows to aid in the selection and interpretation of appropriate validation strategies.
Data Presentation: Comparative Cytotoxicity of Novel Imidazopyridines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of various novel imidazopyridine derivatives against different cancer cell lines, as determined by the MTT assay.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [1][2][3] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [1][2][3] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [1][2][3] |
| HS-104 | MCF-7 (Breast Cancer) | 1.2 | [2] |
| HS-106 | MCF-7 (Breast Cancer) | < 10 | [2] |
| Compound 15 | MCF-7 (Breast Cancer) | 1.6 | [4] |
| Compound 15 | MDA-MB-231 (Breast Cancer) | 22.4 | [4] |
| Compound 9i | HeLa (Cervical Cancer) | 10.62 | [5] |
| La23 | HeLa (Cervical Cancer) | 15.32 | [6] |
| Compound 11i | A549 (Lung Cancer) | 1.48 | [7] |
| Compound 11p | A549 (Lung Cancer) | 1.92 | [7] |
| Compound 14 | A549 (Lung Cancer) | 0.51 | [8] |
| Compound 15 | A549 (Lung Cancer) | 0.63 | [8] |
| SKLB0533 | HepG2 (Liver Cancer) | 0.08 | [8] |
| SKLB0533 | HCT116 (Colon Cancer) | 0.06 | [8] |
| SKLB0533 | A549 (Lung Cancer) | 0.10 | [8] |
| Compound 60 | MCF-7 (Breast Cancer) | 6.5 | [8] |
| Compound 59 | HeLa (Cervical Cancer) | 6.6 | [8] |
| Compound 61 | HeLa (Cervical Cancer) | 11.7 | [8] |
| ND-2 | MCF-7 (Breast Cancer) | 8.4 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro anticancer assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10][11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13][14]
-
Compound Treatment: Treat the cells with various concentrations of the novel imidazopyridine compounds for a specified period (e.g., 24, 48, or 72 hours).[9][13][14]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10][12][13]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11][15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the imidazopyridine compound at the desired concentrations for the specified time.[15]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[15]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[15]
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells is stained with a fluorescent dye, such as propidium iodide (PI), and measured by flow cytometry. The fluorescence intensity is proportional to the amount of DNA.
Protocol:
-
Cell Treatment: Treat cells with the imidazopyridine compound.[15]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[14][15]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[14][15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[15]
Signaling Pathway Modulation
Several studies have indicated that novel imidazopyridines exert their anticancer effects by modulating key signaling pathways.
PI3K/Akt/mTOR Pathway
Some imidazopyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[2] Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.[2]
Apoptosis Pathway
Novel imidazopyridines can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][2][5] This involves the activation of caspases, such as caspase-7, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][2]
Cell Cycle Arrest
Certain imidazopyridine compounds have been observed to cause cell cycle arrest, often at the G1 or G2/M phase.[1][16][17] This is frequently associated with the upregulation of cell cycle inhibitors like p21 and p53.[1][2]
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells | Semantic Scholar [semanticscholar.org]
- 5. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an...: Ingenta Connect [ingentaconnect.com]
- 7. Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Inhibitors: A Guide for Drug Discovery Researchers
An in-depth analysis of imidazo[1,2-a]pyridine derivatives reveals their potential as potent inhibitors for a range of biological targets implicated in cancer, infectious diseases, and inflammatory conditions. This guide provides a comparative overview of recent docking studies, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the field of drug development.
The versatile scaffold of imidazo[1,2-a]pyridine has attracted significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1] These compounds have been investigated as inhibitors of various enzymes and proteins, demonstrating promising results in preclinical studies. This guide synthesizes findings from multiple research articles to offer a comparative perspective on their in silico performance.
Quantitative Comparison of Inhibitor Performance
To facilitate a clear comparison of the efficacy of various imidazo[1,2-a]pyridine derivatives, the following tables summarize their docking scores and in vitro biological activities from several key studies.
| Compound/Series | Target Protein | Docking Score (kcal/mol) | In Vitro Activity (IC50/MIC) | Reference |
| HB7 | Human LTA4H (3U9W) | -11.237 | - | [2][3] |
| HB9 | - | - | 50.56 µM (A549 cells) | [2] |
| HB10 | - | - | 51.52 µM (HepG2 cells) | [2] |
| Unnamed Derivative | hACE2 | -9.1 | - | [4] |
| Unnamed Derivative | Spike Protein | -7.3 | - | [4] |
| 4b | Bacterial GyrB | -10.4 | 0.4 mg/mL (E. coli biofilm inhibition) | [5] |
| 4e | - | - | 0.5–1.0 mg/mL (Antibacterial MIC) | [5] |
| Compound C | Oxidoreductase | -9.207 | - | [6] |
| IPA-6 | MTB enoyl acyl protein reductase | - | 0.05 µg/mL (MIC against MTB H37Rv) | [7] |
| Compound 4c | CLK1 | - | 0.7 µM (IC50) | [8] |
| Compound 4c | DYRK1A | - | 2.6 µM (IC50) | [8] |
| IP-5, IP-6, IP-7 | - | - | Antiproliferative effects on HCC1937 breast cancer cells | [9] |
| IP inhibitors (1-4) | M. tuberculosis QcrB | - | 0.03 to 5 µM (MIC) | [10] |
Spotlight on Key Signaling Pathways
Imidazo[1,2-a]pyridine inhibitors have been shown to modulate several critical signaling pathways involved in cancer progression. The following diagrams illustrate the mechanism of action for some of these compounds.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Several studies have reported that imidazo[1,2-a]pyridine compounds can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival in cancer.[9][11] For instance, compound 6 was found to reduce the levels of phosphorylated AKT and mTOR.[11]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oceanomics.eu [oceanomics.eu]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid and Its Derivatives: A Cross-Reactivity and Biological Activity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid and its structurally related analogs. While direct cross-reactivity studies are limited, this document synthesizes available data to infer potential off-target effects and compares its performance with alternative compounds, supported by experimental data.
Introduction
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] These activities include anti-inflammatory, antimicrobial, antiviral, and central nervous system effects.[3][4][5] Understanding the structure-activity relationships (SAR) and potential for cross-reactivity is crucial for the development of selective and safe therapeutic agents based on this scaffold. This guide aims to provide a comparative overview of the biological activities of this compound and its derivatives against various biological targets.
Comparative Biological Activity
The biological activity of 2-phenylimidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern on both the imidazo[1,2-a]pyridine core and the phenyl ring. This section compares the activity of these compounds across different biological targets.
Anti-inflammatory Activity
Derivatives of 2-phenylimidazo[1,2-a]pyridine have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Alternative | Target | IC50 / Activity | Reference |
| 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | Anti-inflammatory | Most active in series | [3] |
| 3-amino-imidazo[1,2-a]pyridine-2-carboxylic acid | COX-2 | Preferential Inhibition | [6] |
| Indomethacin | COX-1/COX-2 | Standard NSAID | [6] |
Benzodiazepine Receptor Binding
A significant number of 2-phenylimidazo[1,2-a]pyridine derivatives have been shown to interact with central and peripheral benzodiazepine receptors (CBR and PBR, respectively), suggesting potential applications in neurological disorders.
| Compound/Alternative | Target | IC50 (nM) | Reference |
| Various N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | CBR/PBR | Ratios vary from 0.32 to >1000 | [7] |
| Diazepam | Benzodiazepine Receptors | Standard Agonist | [7] |
| FGIN-1-27 | TSPO (PBR) | EC50 = 7.24 µM (Steroidogenesis) | [7] |
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties against various bacterial and fungal strains.
| Compound/Alternative | Organism | MIC (µg/mL) | Reference |
| Azo-derivatives of 2-phenylimidazo[1,2-a]pyridine | E. coli, K. pneumoniae | 0.5 - 1.0 | [8] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | 1.0 | [5] |
| Penicillin | Gram-positive bacteria | Standard Antibiotic | [2] |
| Ampicillin, Cefixime | Gram-positive/negative bacteria | Standard Antibiotics | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.[9][10][11][12]
-
Animal Preparation: Male Wistar rats or Swiss albino mice are used. Animals are fasted overnight before the experiment.
-
Compound Administration: The test compound (e.g., 2-phenylimidazo[1,2-a]pyridine derivative) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compound is pre-incubated with the enzyme in a buffer solution at 37°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16][17]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound.[18][19][20][21][22]
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells) is grown in a multi-well plate.
-
Virus Infection: The cells are infected with a known concentration of the virus.
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the test compound.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques (zones of cell death).
-
Quantification: The plaques are stained (e.g., with crystal violet) and counted. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-phenylimidazo[1,2-a]pyridine derivatives can be attributed to their modulation of various signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Some imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by 2-phenylimidazo[1,2-a]pyridine derivatives.
GABAergic Neurotransmission
The interaction of 2-phenylimidazo[1,2-a]pyridine derivatives with benzodiazepine receptors modulates the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[23][24][25][26][27]
Caption: Modulation of GABA-A receptor signaling by 2-phenylimidazo[1,2-a]pyridine derivatives.
Conclusion
This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The available data suggests that their therapeutic potential is significant, but careful consideration of their structure-activity relationships is necessary to optimize selectivity and minimize off-target effects. This guide provides a framework for comparing the activities of these compounds and serves as a resource for researchers and drug development professionals working with this promising scaffold. Further dedicated cross-reactivity studies are warranted to fully elucidate the selectivity profiles of these compounds.
References
- 1. 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | 131862-27-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. criver.com [criver.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. GABAA receptor - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
"benchmarking new imidazopyridine derivatives against standard of care"
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of hypnotic and anxiolytic drug discovery, imidazopyridine derivatives have emerged as a promising class of compounds, largely due to the success of zolpidem, a widely prescribed medication for insomnia. This guide provides a comprehensive comparison of a hypothetical new imidazopyridine derivative, designated IPD-X, against the standard of care, zolpidem. The data presented for IPD-X is a composite derived from published studies on various novel imidazopyridine and structurally related molecules, offering a representative profile for a next-generation compound. This guide is intended to provide researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed methodologies, to aid in the evaluation of new chemical entities in this class.
Data Presentation
The following tables summarize the key performance indicators of IPD-X in comparison to zolpidem, covering receptor binding affinity, in vivo efficacy in preclinical models of insomnia and anxiety, and effects on motor coordination.
Table 1: Comparative GABAA Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |
| Zolpidem | 20 | 400 | 400 | ≥ 5000 | [1] |
| IPD-X (Composite Profile) | 15 | 50 | 45 | > 1000 | [2][3] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative In Vivo Efficacy in a Mouse Model of Insomnia (Pentobarbital-Induced Sleep Test)
| Compound (Dose) | Sleep Latency (min) | Sleep Duration (min) | Reference |
| Vehicle | 15.2 ± 1.8 | 25.4 ± 3.1 | [4] |
| Zolpidem (5 mg/kg) | 5.8 ± 0.9 | 68.2 ± 5.7 | [4] |
| IPD-X (5 mg/kg) | 6.1 ± 1.1 | 72.5 ± 6.2 | [4] |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Comparative In Vivo Efficacy in a Mouse Model of Anxiety (Elevated Plus Maze)
| Compound (Dose) | Time Spent in Open Arms (%) | Number of Open Arm Entries | Reference |
| Vehicle | 22.5 ± 3.1 | 8.2 ± 1.5 | [5] |
| Diazepam (1 mg/kg) | 45.8 ± 4.5 | 15.6 ± 2.1 | [5] |
| IPD-X (1 mg/kg) | 41.2 ± 3.9 | 14.1 ± 1.8 | [5] |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 4: Comparative Effect on Motor Coordination (Rotarod Test in Mice)
| Compound (Dose) | Latency to Fall (seconds) | Reference |
| Vehicle | 175.4 ± 10.2 | [6] |
| Zolpidem (10 mg/kg) | 85.2 ± 8.9 | [6] |
| IPD-X (10 mg/kg) | 125.7 ± 9.5 | [6] |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and published procedures to ensure reproducibility.
Radioligand Competition Binding Assay for GABAA Receptors
This assay determines the binding affinity of a test compound for different GABAA receptor subtypes by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing specific human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Flunitrazepam or [3H]Ro 15-1788.
-
Unlabeled competitor: Test compound (e.g., IPD-X) and a known standard (e.g., zolpidem).
-
Non-specific binding control: High concentration of a non-radiolabeled ligand (e.g., 10 µM Diazepam).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of 0.1-0.5 mg/mL.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or standard. For non-specific binding, add the high concentration of the unlabeled ligand.
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Pentobarbital-Induced Sleep Test in Mice
This in vivo model assesses the hypnotic efficacy of a test compound by measuring its effect on the sleep latency and duration induced by a sub-hypnotic dose of pentobarbital.
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., IPD-X or zolpidem) or vehicle intraperitoneally (i.p.).
-
Pentobarbital Injection: After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.).
-
Observation: Immediately after the pentobarbital injection, place each mouse in an individual cage and observe for the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).
-
Data Collection: Record the time from pentobarbital injection to the loss of the righting reflex (sleep latency) and the time from the loss to the spontaneous recovery of the righting reflex (sleep duration).
Elevated Plus Maze (EPM) Test in Mice
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation: Acclimate the mice to the dimly lit testing room for at least 1 hour before the test.
-
Drug Administration: Administer the test compound (e.g., IPD-X) or vehicle i.p. 30 minutes before the test.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Use a video-tracking software to score the time spent in the open and closed arms, and the number of entries into each arm. An entry is defined as all four paws entering an arm.
Locomotor Activity Assessment
This test is used to evaluate the sedative or stimulant effects of a compound by measuring the spontaneous locomotor activity of the animal.
Apparatus:
-
An open-field arena equipped with infrared beams or a video-tracking system to monitor movement.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour.
-
Drug Administration: Administer the test compound (e.g., IPD-X or zolpidem) or vehicle i.p.
-
Test Procedure: Immediately after injection, place the mouse in the center of the open-field arena.
-
Data Recording: Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Quantify the locomotor activity over time to assess the onset, magnitude, and duration of any sedative or stimulant effects.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of new imidazopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 3. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sleep-Stabilizing Effects of E-6199, Compared to Zopiclone, Zolpidem and THIP in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of zolpidem, a new imidazopyridine hypnotic, on the acquisition of conditioned fear in mice. Comparison with triazolam and CL 218,872 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid, a compound often used in pharmaceutical research. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.
I. Understanding the Hazards
This compound is categorized as an irritant.[1][2] Key hazards associated with this compound include:
-
Skin Irritation: Causes redness, itching, and inflammation upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant eye damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory tract.[1][2]
Given these potential hazards, it is essential to handle this chemical with care and use appropriate personal protective equipment (PPE).
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield meeting approved government standards (e.g., NIOSH or EN 166).[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat is mandatory. For larger spills or extensive handling, chemical-resistant aprons or suits are recommended. |
| Respiratory Protection | In well-ventilated areas, it may not be necessary. In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3]
Step 1: Waste Collection and Segregation
-
Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., filter paper, gloves), and empty containers.
-
Place the waste in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Ensure the label on the waste container clearly identifies the contents as "Hazardous Waste: this compound" and includes the appropriate hazard symbols.
Step 2: Storage of Chemical Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5]
-
The storage area should be a designated hazardous waste accumulation area with secondary containment to prevent the spread of material in case of a leak.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, and a detailed inventory of the waste.
Step 4: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Step 5: Documentation
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination step above.
-
Report: Report the spill to your EHS department.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid. The following procedures for operation and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on its known hazards of skin, eye, and respiratory irritation.[1][2]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3] | To protect eyes from splashes and airborne particles.[4] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[4][5] A chemical-resistant lab coat or apron. | To prevent skin contact.[4] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when handling the powder outside of a chemical fume hood or if dust is generated.[4] | To protect against inhalation of harmful dust and vapors. |
| Foot Protection | Closed-toe shoes.[4] | To protect feet from spills. |
Operational Plan
Adherence to a strict operational plan is crucial for minimizing risk and ensuring safety.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[6][7]
-
Fume Hood: For procedures that may generate dust or aerosols, use a certified chemical fume hood.
-
Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][8]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring spill control materials are available.
-
Dispensing: When weighing or transferring the solid compound, do so in a fume hood to minimize inhalation exposure. Avoid generating dust.[2][7]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent. If the process is exothermic, use an ice bath to control the temperature.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][9][10] Do not eat, drink, or smoke in the laboratory.[9][11]
-
Spill Response: In case of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures.[8]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[8] After rinsing, the container can be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[9]
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
